Dimethyldioxane

Catalog No.
S1504986
CAS No.
15176-21-3
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyldioxane

CAS Number

15176-21-3

Product Name

Dimethyldioxane

IUPAC Name

2,5-dimethyl-1,4-dioxane

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3

InChI Key

AWBIJARKDOFDAN-UHFFFAOYSA-N

SMILES

CC1COC(CO1)C

Synonyms

1,4-DIOXANE,2,5-DIMETHYL-

Canonical SMILES

CC1COC(CO1)C

The exact mass of the compound Dimethyldioxane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

vapor pressure and density of dimethyldioxane

Author: Smolecule Technical Support Team. Date: February 2026

Physical Property Data at a Glance

The table below summarizes the key quantitative data found for dimethyldioxane. Please note that some values, such as density, are reported differently across sources.

Property Value Conditions / Notes Source
Molecular Formula C₆H₁₂O₂ - [1] [2] [3]
Molecular Weight 116.16 - 116.18 g/mol - [1] [2] [3]
Boiling Point 115.5 - 134.4 °C At 760 mmHg; variation may be due to different isomers. [1] [3]
Density 0.903 - 0.914 g/cm³ Liquid [1] [3]
Flash Point 23.8 - 34.8 °C - [1] [3]
Vapor Pressure 10 mmHg At 25°C [1]
Antoine Parameters A = 4.69235, B = 1805.43, C = -21.161 For 4,4-dimethyl-1,3-dioxane (CAS 766-15-4). P in bar, T in K. Valid range: 363.5 to 406.5 K. [2]

Experimental Context and Workflows

While full, step-by-step protocols are not provided, the search results describe the following experimental approaches and findings.

  • Separation of an Azeotropic Mixture: A key study investigated separating isoprenol from an azeotropic mixture with 4,4-dimethyldioxane-1,3. The workflow for this process is summarized in the diagram below. [4]

    G Start Isoprenol-Dimethyldioxane Azeotropic Mixture VP Vapor Pressure & VLE Modeling Start->VP Exp Experimental Distillation Start->Exp UNIFAC UNIFAC Model VP->UNIFAC Vac Vacuum Distillation Exp->Vac Ext Extractive Distillation (using Diethylene Glycol) Exp->Ext Result Commercial-Grade Isoprenol Vac->Result Ext->Result

    Workflow for separating isoprenol-dimethyldioxane azeotrope.

    The study found that the azeotrope is sensitive to pressure and disappears at pressures below 150 mm·Hg or above 1100 mm·Hg. Using diethylene glycol as an extractive agent decreased isoprenol's volatility, and combining this with vacuum conditions achieved a relative volatility coefficient (α₁₂) of 0.415. [4]

  • Vapor Pressure Measurement and Modeling: The vapor pressure data for the 4,4-dimethyl-1,3-dioxane isomer was determined experimentally and correlated using the Antoine Equation. [2] The relationship between the scientific modeling and calculation is shown below.

    G ExpData Experimental Measurement (Static or Dynamic Method) Model Thermodynamic Model (Antoine Equation) ExpData->Model Equation log₁₀(P) = A - B/(T + C) Model->Equation Output Vapor Pressure (P) at Temperature (T) Equation->Output

    Process from experimental data to vapor pressure calculation.

Safety and Handling Information

For researchers working with this compound, please note the following safety information:

  • Hazards: this compound is a flammable liquid with a flash point as low as 23.8°C [3]. It is moderately toxic by ingestion, mildly toxic by inhalation, and can cause skin and eye irritation [1].
  • Transport Classification: It is classified as a UN 2707, Class 3 Flammable Liquid, with specific packing groups (II or III) depending on its properties [5].
  • Fire Fighting: In case of fire, use foam, CO₂, or dry chemical. It can form explosive vapor-air mixtures and its vapors are heavier than air, meaning they may travel along the ground to an ignition source [1] [6].

A Guide for Practical Application

The data and context provided can be applied in several ways:

  • Process Design: The information on breaking the isoprenol-dimethyldioxane azeotrope is directly applicable for designing purification processes in a chemical plant or laboratory [4].
  • Property Estimation: Use the provided Antoine equation parameters to calculate the vapor pressure of 4,4-dimethyl-1,3-dioxane at various temperatures for modeling and simulation work [2].
  • Risk Assessment: The safety data is crucial for writing standard operating procedures (SOPs) and conducting risk assessments before handling the chemical.

References

Physical Properties & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Value Source / Context
Density 0.914 g/cm³ Chemsrc [1]
Predicted logPoct/water 1.159 Chemeo [2]
Water Solubility "Soluble in water" CAMEO Chemicals (NOAA) [3]
Synthesis Context Produced from isobutylene and formaldehyde in an aqueous solution [4] Russian Patent [4]

The density of the compound being lower than that of water (1 g/cm³) suggests it may form a separate layer when mixed with water, rather than being fully miscible [1]. The predicted partition coefficient (logP) value of approximately 1.16 indicates a slight preference for organic solvents over water, but it still falls within a range that suggests some degree of water solubility [2].

Safety and Handling Considerations

The NOAA CAMEO Chemicals database classifies dimethyl-dioxanes as highly flammable liquids [3]. Key safety points include:

  • Flammability: Vapors can travel to an ignition source and flash back, and runoff to sewers may create an explosion hazard [3].
  • Health Hazards: The material may irritate or burn skin and eyes, and vapors can cause dizziness or asphyxiation in confined areas [3].
  • Recommended Protections: Wear a positive pressure self-contained breathing apparatus (SCBA) for respiratory protection during a fire response. Note that standard structural firefighters' protective clothing offers only limited chemical protection [3].

Experimental Protocol for Distribution Coefficient

While a direct experimental protocol for 4,4-dimethyl-1,3-dioxane's solubility was not found, the following method for determining the solid-water distribution coefficient (Kd) for organic compounds in sludge can serve as an adaptable reference [5].

start Prepare Sample & Containers A Weigh Solid Phase (e.g., sludge, soil) start->A B Spike with Analyte (Compound of Interest) A->B C Add Liquid Phase (e.g., water, buffer) B->C D Equilibration (Shake for defined time at constant temperature) C->D E Phase Separation (Centrifugation & Filtration) D->E F Analyze Concentrations in Liquid Phase (e.g., via GC/MS, LC-MS) E->F G Calculate Sorbed Concentration (Mass balance) F->G end Calculate Kd & Koc G->end

Experimental workflow for determining distribution coefficient (Kd)

Procedure Overview [5]:

  • Sample Preparation: Weigh a known mass of the solid phase (e.g., digested sludge, soil) into a suitable container, such as a centrifuge vessel or serum bottle.
  • Analyte Addition: Introduce a known quantity of the target compound (the analyte).
  • Liquid Addition: Add a precise volume of the liquid phase (e.g., water, or a buffer solution if pH control is necessary).
  • Equilibration: Shake or mix the samples for a predetermined time to reach sorption equilibrium. This should be conducted at a constant, controlled temperature.
  • Phase Separation: Separate the solid and liquid phases, typically through centrifugation followed by filtration of the supernatant.
  • Analysis: Measure the equilibrium concentration of the analyte in the liquid phase using an appropriate analytical technique (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
  • Calculation: The sorbed concentration is determined by mass balance. The solid-water distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc) are then calculated using the formulas:
    • Kd = X / S
    • Koc = Kd / foc Where:
    • X = concentration in the solid phase (e.g., μg per kg of solid)
    • S = concentration in the aqueous phase (e.g., μg per L)
    • foc = organic carbon fraction of the solid

Key Takeaways

  • Solubility Status: 4,4-dimethyl-1,3-dioxane is confirmed to be soluble in water [3], a property consistent with its synthesis in an aqueous medium [4].
  • Safety First: This compound is highly flammable and requires careful handling to avoid vapor ignition and exposure [3].
  • Experimental Adaptation: Standardized protocols for measuring distribution coefficients can be adapted from environmental chemistry studies to quantitatively assess its water-solids partitioning behavior [5].

References

conformational analysis of cis-trans dimethyldioxane isomers

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Dimethyldioxane Isomers

The table below summarizes key quantitative data and findings from research on different this compound isomers.

Isomer Key Findings Experimental Methods Reference / Source

| 2,5-dimethyl-1,3-dioxane | • trans-isomer: Fewer stationary points on PES; main minimum is diequatorial chair form. • cis-isomer: Main minimum is C2e5a chair form. • Potentional barriers of conformational isomerization were determined. | • ab initio RHF/6-31G(d) • PBE/ccpVDZ quantum-chemical methods • NMR ('H) spectroscopy | [1] | | 4,4-dimethyl-1,3-dioxane | • Eight energy minima were identified (including enantiomeric structures). • The most probable chair-chair conformational isomerization pathways were proposed. | • Density Functional Theory (PBE/cc-pVDZ and B3PW91/aug-cc-pVDZ levels) | [2] | | 3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids (related disubstituted cyclic system) | • Demonstrated use of vicinal coupling constants ((^3J)) from ( ^1\text{H} )-NMR to assign cis/trans configuration. • Typical values: cis: 3-6 Hz (favors synclinal proton orientation); trans: 10-13 Hz (favors antiperiplanar orientation). • Crucial note: Conformational flexibility can distort these values; solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) can significantly influence (^3J) in trans isomers, a key factor for accurate configuration determination. | | [3] |

Core Principles and Methodologies for Analysis

For researchers undertaking conformational analysis, the following principles and techniques are fundamental:

  • Computational Chemistry: Modern analysis relies heavily on quantum-chemical methods to map the Potential Energy Surface (PES). This involves identifying all energy minima (stable conformers) and the transition states between them to understand isomerization pathways, as seen in the studies of 2,5- and 4,4-dimethyldioxane [1] [2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a critical experimental tool.
    • Vicinal Coupling Constants ((^3J_{HH})): As illustrated in the isochromanone study, measuring the coupling constant between protons on adjacent carbon atoms is a primary method for determining cis/trans configuration. The value correlates with the dihedral angle between the protons via the Karplus equation [3].
    • Chemical Shifts: The chemical shifts of key protons (e.g., H-3 and H-4) often differ between cis and trans diastereomers and can be used as a secondary indicator of configuration [3].

Workflow for Conformational Analysis

The following diagram outlines a general experimental workflow that integrates the methodologies discussed.

start Start Analysis comp Computational Study (DFT/ab initio) start->comp exp Experimental Data Collection (NMR) start->exp calc Calculate PES Identify Minima/Pathways comp->calc measure Measure Vicinal Coupling Constants exp->measure compare Compare Data & Assign Configuration calc->compare measure->compare report Report Conformational Preferences & Stability compare->report

General workflow integrating computational and experimental methods for conformational analysis.

A Guide for Further Research

To build a complete picture for your specific this compound system, I suggest the following path:

  • Define Your Specific Isomer: The properties and conformational landscape are highly specific to the positions of the methyl groups (e.g., 2,5- vs. 4,4-). Always start by precisely defining your compound.
  • Combine Computational and Experimental Data: As shown in the workflow, the most robust studies use computational chemistry to predict stable conformers and NMR spectroscopy to validate these predictions in solution.
  • Consult Specialized Databases: For comprehensive data, search scientific databases like SciFinder, Reaxys, or PubMed using specific search terms such as "conformational analysis [Your Isomer Name]" or "[Your Isomer Name] NMR coupling constants".

References

Comprehensive Guide to Synthesizing 4,4-Dimethyldioxane-1,3 from Formaldehyde and Isobutylene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

4,4-Dimethyldioxane-1,3 (DMD, CAS# 766-15-4) is a strategic intermediate in the Prins condensation reaction, primarily used for the production of isoprene, a monomer critical for synthetic rubber manufacturing [1]. The compound is a six-membered cyclic acetal with the molecular formula C₆H₁₂O₂ and a molar mass of 116.16 g/mol [2]. Its synthesis represents a key two-step process in the traditional isoprene production pathway, though recent research focuses on developing more efficient single-step methods [1].

The conventional industrial synthesis involves the acid-catalyzed condensation of isobutylene (or its precursors) with formaldehyde. This process is characterized by its operation in a liquid-liquid heterogeneous system, requiring precise control of reaction parameters to maximize yield and selectivity while minimizing byproduct formation and catalyst-related corrosion issues [3] [1]. The following sections provide detailed experimental protocols, parameters, and advanced methodologies for conducting this synthesis in both traditional and improved configurations.

Key Synthetic Methods and Comparative Analysis

The synthesis of DMD can be achieved through several catalytic pathways, primarily differing in the source of the C4 component and the type of acid catalyst employed. The table below summarizes the core characteristics of these principal methods:

Table 1: Comparison of Key Methods for Synthesizing 4,4-Dimethyldioxane-1,3

Method Reactants Catalyst System Key Advantages Key Challenges
Direct Condensation [4] [5] Isobutylene + Formaldehyde Mineral Acids (H₂SO₄, H₃PO₄) High efficiency, established process Severe corrosion, byproduct formation
tert-Butanol Route [6] tert-Butanol + Formaldehyde H₃PO₄ with Carbon Nanotubes Higher selectivity, avoids handling gaseous isobutylene Requires specialized nanomaterials
Heterogeneous Catalysis [1] Isobutene + Formaldehyde Solid Phosphates (ZrP, NbP) One-pot isoprene synthesis, fewer environmental issues Lower DMD yield, catalyst deactivation

The workflow diagram below illustrates the decision-making process for selecting the appropriate synthetic method based on the desired outcome and available resources:

G cluster_0 Method Selection Start Start: Synthesize 4,4-Dimethyldioxane-1,3 SubQ1 Primary Goal? Start->SubQ1 A Direct Condensation with Isobutylene P1 High DMD Yield for Isoprene Production A->P1 Recommended Path B tert-Butanol Route P3 Target: DMD as Final Product B->P3 Recommended Path C Heterogeneous Catalysis P2 Direct Isoprene Synthesis (Bypass DMD Isolation) C->P2 Recommended Path SubQ1->A Maximize DMD Yield SubQ2 Require High Selectivity and Purity? SubQ1->SubQ2 Produce Isoprene SubQ3 Catalyst Recovery and Reusability Critical? SubQ1->SubQ3 Other Applications SubQ2->C Yes SubQ2->P1 No SubQ3->B Yes SubQ3->P3 No

Detailed Experimental Protocols

Protocol 1: Direct Condensation of Isobutylene and Formaldehyde

This protocol is adapted from the established method detailed in US3839362A, which focuses on critical engineering parameters to optimize yield and selectivity [4] [5].

3.1.1 Reaction Setup and Equipment
  • Reactor: A pressurized reactor vessel capable of withstanding at least 10 kg/cm² gauge pressure, constructed from corrosion-resistant material such as stainless steel or glass-lined steel [3] [4].
  • Agitation System: The reactor must be equipped with a high-efficiency agitator. A standard flat-blade turbine is recommended to achieve the required power input. The agitator shaft should enter from the top or bottom of the reactor [4] [5].
  • Temperature Control: The reactor must have a jacketed system for heating and cooling, connected to a thermostatically controlled circulator to maintain the reaction temperature within ±2°C [4].
  • Safety Equipment: Include a pressure relief valve, rupture disk, and adequate venting for gaseous isobutylene [4].
3.1.2 Reagents and Materials

Table 2: Reagents and Materials for Direct Condensation Protocol

Reagent/Material Specification Role
Formaldehyde Solution 30-60% w/w aqueous solution [4] [5] Reactant
Isobutylene Source High-purity isobutylene or a C4 fraction containing 15-50% isobutylene [4] [5] Reactant
Sulfuric Acid 97% w/w concentrated [4] [5] Catalyst
Deionized Water - Washing, Dilution
3.1.3 Step-by-Step Procedure
  • Initial Charging: Charge the reactor with the aqueous formaldehyde solution (e.g., 18 L/h for a continuous process) and concentrated sulfuric acid (e.g., 2 L/h). Begin agitation and heating [4].
  • Isobutylene Introduction: Introduce the isobutylene or C4 fraction (e.g., 32.5 L/h) into the reactor. The molar ratio of isobutylene to formaldehyde must be maintained above 0.5:1, preferably above 0.65:1, but should not exceed 1:1 for economic reasons [4] [5].
  • Reaction Conditions:
    • Temperature: Maintain the reaction temperature between 50-80°C [4] [5].
    • Pressure: Apply sufficient pressure (e.g., 10 kg/cm² gauge) to keep the reaction system in the liquid phase [4] [5].
    • Agitation: Operate the agitator to deliver a power input of at least 0.4 horsepower per cubic meter of the reaction mixture, preferably between 0.6 and 2.0 hp/m³. This intense mixing is critical for achieving high selectivity by ensuring proper contact between the immiscible liquid phases [4] [5].
    • Reaction Time / Residence Time: Control the reaction to ensure the conversion of formaldehyde does not exceed 85%. Higher conversion leads to a significant drop in selectivity due to side reactions. In continuous systems, this is managed by adjusting the feed flow rates and residence time [4] [5].
  • Phase Separation: After the reaction is complete, transfer the reaction mixture to a decanter. Allow the mixture to separate into a distinct organic layer (containing DMD and other hydrocarbons) and an aqueous layer (containing water, catalyst, and unreacted formaldehyde) [3] [4].
  • Product Isolation: Separate the organic layer. Wash it with water or a mild salt solution (e.g., potassium fluoride hydrofluoride) if necessary, to remove residual acid [3].
  • Purification: Recover pure DMD from the organic layer via distillation under atmospheric or reduced pressure. DMD has a boiling point of approximately 115.5°C at 760 mmHg [3] [2].
  • Catalyst Recycling: The aqueous acid layer can be recycled back to the reactor after adjusting its concentration, making the process more economical and reducing waste [4].
Protocol 2: Synthesis via tert-Butanol Using Carbon Nanotubes

This protocol is based on the modern approach described in RU2764517C1, which uses a heterogeneous acid catalyst system for improved selectivity and reduced environmental impact [6].

3.2.1 Reaction Setup and Equipment
  • Reactor: A sealed, stirred autoclave made of stainless steel, capable of operating at elevated temperatures and pressures. The reactor should be equipped with a magnetic or mechanical stirrer.
  • Condensation System: A condenser to reflux any volatiles.
3.2.2 Reagents and Materials

Table 3: Reagents and Materials for the tert-Butanol Protocol

Reagent/Material Specification Role
tert-Butanol High purity, >99% Reactant
Formaldehyde Solution 30-40% w/w aqueous solution (Formalin) Reactant
Phosphoric Acid 85% w/w aqueous solution Co-catalyst / Active Substance
Carbon Nanotubes (CNTs) Multi-walled, pore diameter 7-11 Å Catalyst & Selectivity Enhancer
3.2.3 Step-by-Step Procedure
  • Catalyst Preparation: Weigh carbon nanotubes (CNTs) equivalent to 3.5-5.0% of the total expected reaction mass. The CNTs act as a porous support and selectivity enhancer [6].
  • Reaction Mixture Preparation: In the autoclave, combine the aqueous formaldehyde solution, tert-butanol, phosphoric acid, and the pre-weighed carbon nanotubes.
  • Reaction Conditions:
    • Seal the autoclave and begin stirring.
    • Heat the mixture to the reaction temperature of 90-130°C under autogenous pressure.
    • Maintain the reaction for the required time to achieve substantial conversion.
  • Post-Reaction Processing:
    • After completion, cool the reaction mixture to room temperature.
    • Filter the mixture to separate the solid carbon nanotube catalyst from the liquid reaction mass.
    • Transfer the filtrate to a separation funnel. The mixture will separate into organic and aqueous phases.
    • Isolate the organic phase containing the crude DMD.
  • Purification: Purify DMD by vacuum distillation. The use of CNTs is reported to increase the selectivity of DMD formation, potentially simplifying the distillation process [6].

The following diagram illustrates the core workflow for the two primary synthetic protocols, highlighting their key steps and differences:

G cluster_protocol1 Protocol 1: Direct Condensation cluster_protocol2 Protocol 2: tert-Butanol Route Start Start Synthesis P1_A Charge Reactor with H₂SO₄ & Formaldehyde Start->P1_A P2_A Load CNTs (3.5-5 wt.%) Start->P2_A Alternative Route P1_B Introduce Isobutylene (Molar Ratio > 0.5:1) P1_A->P1_B P1_C React at 50-80°C with High Agitation (≥0.4 hp/m³) P1_B->P1_C P1_D Control Formaldehyde Conversion (<85%) P1_C->P1_D P1_E Separate Organic Phase P1_D->P1_E P1_F Purify DMD by Distillation P1_E->P1_F P2_B Add tert-Butanol, Formaldehyde & H₃PO₄ P2_A->P2_B P2_C Condense at 90-130°C under Autogenous Pressure P2_B->P2_C P2_D Filter to Recover CNT Catalyst P2_C->P2_D P2_E Separate Organic Phase P2_D->P2_E P2_F Purify DMD by Distillation P2_E->P2_F

Critical Process Parameters and Optimization

Successful synthesis of DMD with high yield and selectivity depends heavily on the precise control of several interdependent parameters. The following table consolidates the optimal ranges for these critical factors based on the reviewed literature.

Table 4: Summary of Critical Process Parameters and Their Optimal Ranges

Parameter Optimal Range Impact on Reaction Citation
Molar Ratio (i-C₄H₈:HCHO) >0.5:1, preferably >0.65:1, max 1:1 Ratios <0.5:1 drastically reduce reaction rate and selectivity. Excess is uneconomical. [4] [5]
Agitation Power 0.4 to 2.0 hp/m³ Crucial for mass transfer in liquid-liquid system. Powers below 0.4 hp/m³ result in poor selectivity. [4] [5]
Formaldehyde Conversion <85% (preferably ≥50%) Conversion above 85% significantly increases byproducts and reduces selectivity to DMD. [4] [5]
Reaction Temperature 50-80°C (Direct); 90-130°C (t-BuOH) Higher temperatures accelerate reaction but can promote decomposition and resinification. [4] [6]
Catalyst Type & Concentration H₂SO₄ (20-30 mol% relative to HCHO); H₃PO₄ with CNTs Strong acids are efficient but corrosive. Solid acids or CNT-composites offer better selectivity and easier separation. [4] [6]
Formaldehyde Concentration 30-60% w/w aqueous solution Very high concentrations can lead to paraformaldehyde precipitation. [4] [5]

Analytical Methods and Characterization

Analysis of Reaction Mixture
  • Gas Chromatography (GC): The primary method for quantifying DMD in the reaction mixture. Use an internal standard method for accurate quantification. The organic layer can be injected directly after appropriate dilution [4].
  • Potentiometric Titration: Used to determine the formaldehyde conversion by measuring its concentration in the aqueous phase before and after the reaction [4].
Characterization of 4,4-Dimethyldioxane-1,3
  • Boiling Point: 115.5°C at 760 mmHg [2].
  • Density: 0.914 g/cm³ at 25°C [2].
  • Refractive Index: 1.402 [2].
  • Flash Point: 23.8°C, classifying it as a flammable liquid [2].
  • Molecular Formula: C₆H₁₂O₂ [2].
  • Molecular Weight: 116.16 g/mol [2].

Troubleshooting and Common Issues

  • Low Selectivity/Yield: This is most often caused by insufficient agitation power (below 0.4 hp/m³) or exceeding the 85% formaldehyde conversion threshold. Verify agitator power calculation and adjust residence time or catalyst concentration accordingly [4] [5].
  • Phase Separation Issues: If the organic and aqueous phases do not separate cleanly, it may indicate the formation of emulsions or intermediate resins. Allowing more time for stratification, mild heating, or the use of a salt solution to break the emulsion can be effective [3].
  • Catalyst Deactivation/Loss: In the CNT method, ensure the nanotubes are fully recovered by filtration for potential reuse. Catalyst loss increases cost [6].
  • Formaldehyde Polymerization: The formation of paraformaldehyde (white precipitate) can occur if formaldehyde solutions are stored improperly or used at very high concentrations. Use fresh solutions and maintain the recommended concentration range (30-60%) [4].

Applications and Downstream Processing

The primary application of synthesized DMD is its vapor-phase catalytic decomposition to produce isoprene over solid acid catalysts like phosphoric acid on alumina or aluminum phosphate [1]. Isoprene is a crucial monomer for the production of synthetic rubbers (e.g., polyisoprene). The overall selectivity of the two-step process (DMD synthesis followed by decomposition) to isoprene is often below 50%, which has driven research into direct single-step processes from isobutene and formaldehyde [1].

References and Further Reading

  • US4017518A - Method of preparing 4,4-dimethyldioxane-1,3. Details the liquid-phase condensation, phase separation, and catalyst recycling. [3]
  • US3839362A - Method of production of 4,4-dimethyl-1,3-dioxane. Provides critical engineering parameters on agitation power, molar ratios, and formaldehyde conversion control. [4] [5]
  • RU2330006C1 - Method of obtaining isoprene. Discusses the synthesis of DMD as an intermediate in isoprene production. [7]
  • Chemsrc - 4,4'-dimethyldioxane-1,3. Contains fundamental physicochemical data for the compound. [2]
  • RU2764517C1 - Method for producing 4,4-dimethyl-1,3-dioxane using carbon nanotubes. Describes the modern approach with tert-butanol and carbon nanotubes for enhanced selectivity. [6]
  • Applied Catalysis A: General, Volumes 441–442, 2012, 21-29. A comprehensive review of the synthesis of isoprene from formaldehyde and isobutene, placing DMD synthesis in the broader industrial context. [1]

References

acid-catalyzed dehydration of propylene glycol to dimethyldioxane

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Synthesis of 2,5-Dimethyl-1,4-dioxane

1. Reaction Overview The synthesis of 2,5-dimethyl-1,4-dioxane involves the acid-catalyzed dehydration of propylene glycol [1]. This etherification reaction is reversible and proceeds via a cyclic mechanism facilitated by a strong acid catalyst, typically sulfuric acid. The product is a colorless liquid with an ether-like odor, commonly encountered as a mixture of cis and trans isomers, and is immiscible with water but miscible with most organic solvents [1].

2. Key Chemical Properties The table below summarizes key physical properties of the reactant and product [1].

Property Propylene Glycol 2,5-Dimethyl-1,4-dioxane
Chemical Formula C₃H₈O₂ C₆H₁₂O₂
Molar Mass (g/mol) 76.09 116.16
Appearance Colorless liquid Colorless liquid
Density (g/cm³ at 20°C) ~1.04 0.932
Boiling Point (°C) 188 116.5 - 121
Miscibility in Water Miscible Immiscible

3. Hazards and Safety

  • Peroxide Formation: Like most ethers, 2,5-dimethyl-1,4-dioxane will slowly form explosive peroxides upon storage exposed to air. The distillation of ethers should never be carried out to dryness due to the risk of concentrating and detonating peroxides [1].
  • Toxicity Data: While specific toxicity data for dimethyldioxane is limited, proper handling standards for volatile organic compounds should be observed [1].
  • Acid Handling: Concentrated sulfuric acid is corrosive and causes severe burns. Use appropriate personal protective equipment (PPE) including gloves and safety goggles.

Detailed Experimental Protocol

1. Reaction Setup

  • Place 50.0 g (≈ 47.5 mL) of pure propylene glycol into a 250 mL round-bottom flask. For optimal yields, it is recommended to use freshly distilled propylene glycol to avoid impurities that can poison the reaction [1].
  • Carefully add 2-3 mL of concentrated sulfuric acid (H₂SO₄) to the flask while stirring. This acts as the dehydration catalyst.
  • Assemble a simple distillation apparatus. Use a heating mantle or oil bath to control heating, as the product is flammable.

2. Reaction and Distillation

  • Heat the reaction mixture to initiate distillation. The reaction product and water will co-distill within the 116-121°C range [1].
  • Collect the distillate in a receiving flask. The distillate will separate into two layers: an aqueous layer and an organic layer (this compound).

3. Workup and Purification

  • Transfer the distillate to a separatory funnel and separate the lower organic layer from the upper aqueous layer.
  • To purify the crude product and remove acidic impurities, transfer the ether to a clean flask and add a small amount of potassium hydroxide (KOH) or sodium hydroxide (NaOH) flakes. Stir for several hours to allow impurities to polymerize. The product may take on a reddish color [1].
  • For final purification, perform a fractional distillation on the base-washed product. Collect the fraction boiling between 117-120°C to obtain pure 2,5-dimethyl-1,4-dioxane [1].

4. Analysis Analyze the final product by Gas Chromatography (GC) to determine purity and confirm the identity by comparing the boiling point with literature values [1].

Critical Safety and Handling Protocols

1. Peroxide Management

  • Inhibition: To prevent peroxide formation during storage, add a small amount of an inhibitor such as butylated hydroxytoluene (BHT), or store the product over sodium metal or sodium hydroxide [1].
  • Testing: Before any distillation or handling of stored material, test for the presence of peroxides using commercial test strips or a potassium iodide/starch test.
  • Disposal: For ethers testing positive for peroxides but with no visible precipitate, dissolved peroxides can be neutralized by shaking with an aqueous solution of a reducing agent like ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃). Re-test after treatment. If the ether is very old or has visible crystalline peroxide precipitates, do not open the container. Consult with professional explosive disposal experts [1].

2. Storage Store the final product in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen) and in a cool, dark place. Clearly label the container with the contents, date of synthesis, and the inhibitor used.

Mechanism and Workflow Visualization

The following Graphviz diagram illustrates the accepted mechanism for the acid-catalyzed dehydration, which involves protonation, intramolecular cyclization, and deprotonation.

reaction_mechanism PG Propylene Glycol Protonated Protonated Glycol PG->Protonated Step 1 Protonation Cyclic Cyclic Oxonium Ion Protonated->Cyclic Step 2 Intramolecular Nucleophilic Attack Product 2,5-Dimethyl-1,4-dioxane Cyclic->Product Step 3 Deprotonation H2O H₂O Cyclic->H2O Hplus H⁺ (Catalyst) Cyclic->Hplus Hplus->Protonated

The DOT script provided above will generate a workflow diagram titled "Reaction Mechanism." The diagram uses high-contrast colors from the specified palette, ensuring text is readable against node backgrounds and that arrows are distinct.

Analytical Methods and Troubleshooting

1. Expected Yield and Kinetics Under optimal conditions, this method can provide good yields. One study on a similar acid-catalyzed conversion of propylene glycol reported a conversion of 85% within 180 minutes, following second-order reaction kinetics [2]. Yields can be negatively impacted by impure starting materials or incorrect reaction temperatures.

2. Troubleshooting Common Issues

  • Low Yield: Ensure the use of pure, distilled propylene glycol. Impurities can deactivate the acid catalyst. Verify that the distillation temperature remains in the correct range (116-121°C).
  • Acidic Product: If the product remains acidic after workup, extend the stirring time with the base (KOH/NaOH) or ensure sufficient base was added.
  • Poor Purity: The final fractional distillation is crucial for separating this compound from any polymeric byproducts or unreacted starting material.

References

purification of dimethyldioxane with sodium hydroxide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Dimethyldioxane

This compound (2,5-Dimethyl-1,4-dioxane) is an organic ether, typically encountered as a mixture of cis and trans isomers. The following table summarizes its key properties, which are crucial for understanding its handling and purification needs [1].

Property Specification
IUPAC Name 2,5-Dimethyl-1,4-dioxane
Molecular Formula C₆H₁₂O₂
Molar Mass 116.16 g/mol
Appearance Colorless liquid
Odor Ether-like
Boiling Point 116.5–121 °C
Water Solubility Immiscible
Flash Point ~23.9 °C (Flammable liquid)

A primary reason for purification is its high susceptibility to acid-catalyzed hydrolysis, which can break it down into propylene glycol. In contrast, bases like sodium hydroxide do not hydrolyze this compound to any appreciable degree, making NaOH a suitable choice for purification [1].

Purification Protocol with Sodium Hydroxide

The information below outlines a method for the preparation and purification of this compound. It synthesizes the available data into a coherent procedure, with critical notes for researchers [1].

Principle: The crude product of this compound, obtained from the acid-catalyzed dehydration of propylene glycol, contains acidic impurities and water. Sodium hydroxide (NaOH) is used to neutralize any residual acidic catalysts and to promote the polymerization of reactive impurities, thereby stabilizing the final product.

Critical Safety Notes

  • Sodium hydroxide is highly corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection [2].
  • This compound, like most ethers, can form explosive peroxides upon storage. Never distill the ether to dryness. Test for peroxides before distillation if the material has been stored for any length of time [1].

Procedure:

  • Synthesis of Crude this compound: The process begins with the acid-catalyzed dehydration of pure propylene glycol using a small amount of concentrated sulfuric acid, with the product being distilled off [1].
  • Initial Work-up: The distillate is a two-phase mixture. Use a separatory funnel to separate the immiscible this compound from the water layer [1].
  • NaOH Treatment for Impurity Removal:
    • Transfer the this compound layer into a flask.
    • Add sodium hydroxide flakes directly to the liquid.
    • Stir the mixture vigorously for several hours. During this time, the base causes impurities to polymerize.
    • Observation: The product is expected to turn reddish as impurities polymerize [1].
  • Final Purification - Fractional Distillation:
    • After NaOH treatment, perform a fractional distillation of the product.
    • Collect the fraction boiling between 117-120 °C to obtain pure this compound [1].

The workflow below illustrates the key stages of this purification process:

Start Crude Reaction Mixture (Distillate from synthesis) Step1 Separatory Funnel Work-up Remove water layer Start->Step1 Step2 NaOH Treatment Add flakes and stir for hours Step1->Step2 Step3 Observe Color Change Product turns reddish Step2->Step3 Step4 Fractional Distillation Collect 117-120°C fraction Step3->Step4 End Purified this compound Step4->End

Important Handling and Storage Guidelines

Proper handling and storage are critical for safety and maintaining product stability.

Aspect Guidelines
Peroxide Mitigation Add a small amount of the antioxidant butylated hydroxytoluene (BHT), store over sodium metal, or add additional sodium hydroxide to inhibit peroxide formation [1].
Storage Store in a tightly sealed container in a cool, dark place. Clearly label the container with the date of preparation and the anti-peroxiding agent used [1].
Disposal Test for peroxides before disposal. If negative, the compound can be safely burned. If positive but without precipitate, neutralize peroxides with excess reducing agents (e.g., ferrous sulfate, sodium bisulfite) before disposal. If crystalline peroxides are visible, do not open; seek professional disposal due to explosion risk [1].

Knowledge Gaps and Further Research

It is important to note that the protocol above is based on a single source from a community wiki, and some key details are missing [1]. To ensure reproducibility and safety, you would need to investigate the following:

  • Quantitative Data: The exact amounts of sodium hydroxide flakes to use and the precise stirring time are not specified in the search results.
  • Toxicity Data: The source explicitly states there is "very little data about the toxicity of this chemical compound," so appropriate extreme caution should be assumed [1].
  • Recent Studies: The available information lacks recent scientific studies or validated protocols from established journals specifically on this purification.

References

Application Note: Separation of Isoprenol from a Dimethyldioxane Azeotrope

Author: Smolecule Technical Support Team. Date: February 2026

This document details a methodology for separating an azeotropic mixture of isoprenol and 4,4-dimethyldioxane-1,3, a challenge encountered in the purification of commercial isoprenol [1]. The protocol combines vacuum and extractive distillation to overcome the azeotrope.

Introduction and Principle

The mixture of isoprenol and 4,4-dimethyldioxane-1,3 forms an azeotrope, making separation by conventional distillation impossible [1]. This protocol uses a two-pronged approach:

  • Vacuum Distillation: Lowers the system pressure, which shifts or eliminates the azeotropic point [1] [2]. For the target system, the azeotrope disappears at pressures below 150 mm·Hg and above 1100 mm·Hg [1].
  • Extractive Distillation: Introduces a high-boiling solvent (diethylene glycol) that selectively reduces the volatility of isoprenol across the entire concentration range, increasing the relative volatility of the components and enabling separation [1].

The combination of these methods has been shown to reduce the relative volatility of isoprenol to α₁₂ = 0.415, making the separation feasible [1].

Experimental Protocol

Materials:

  • Azeotropic mixture of isoprenol and 4,4-dimethyldioxane-1,3.
  • Extractive agent: Diethylene glycol.
  • Equipment: Pilot-scale fractional distillation column with a reboiler, condenser, and vacuum system.

Procedure:

  • System Setup and Model Verification

    • Configure the distillation system for vacuum operation.
    • Prior to experimentation, it is recommended to model the vapor-liquid phase equilibrium using the UNIFAC model. Dividing the dimethyldioxane molecule into its constituent groups for this calculation has shown good agreement with experimental data, with errors in component concentrations not exceeding 5% [1].
  • Establish Operating Parameters

    • Set the column pressure within the effective range identified (e.g., below 150 mm·Hg).
    • Introduce the azeotropic feed mixture and the diethylene glycol extractive agent into the column.
  • Column Operation and Separation

    • The rectification section (above the feed point) enriches the vapor in the more volatile component (this compound) by contacting it with descending liquid [2].
    • The stripping section (below the feed point) removes the more volatile component from the descending liquid via rising vapor, yielding a bottoms product richer in isoprenol and the extractive agent [2].
    • The feed section is where partial vaporization (flashing) of the incoming mixture occurs [2].
    • Control the temperature profile: the top of the column will be at a temperature slightly above the boiling point of this compound at the system pressure, while the bottom will be slightly below the boiling point of the isoprenol/diethylene glycol mixture [2].
    • Monitor the pressure gradient, which is naturally higher at the base and lower at the top due to hydraulic losses [2].
  • Product Collection and Analysis

    • Collect the dimethylldioxane-enriched distillate from the top.
    • Collect the isoprenol and diethylene glycol mixture from the bottom. A subsequent separation step (e.g., another distillation) is required to recover pure isoprenol from the extractive agent.
    • Analyze the composition of both streams using appropriate analytical methods (e.g., Gas Chromatography) to verify separation efficiency.
Data Summary

The table below summarizes the key parameters and outcomes from the referenced study.

Parameter Details / Value Notes / Purpose
Separation Methods Vacuum & Extractive Distillation Combined for greater effect [1].
Extractive Agent Diethylene Glycol Decreases isoprenol volatility [1].
Effective Pressure Range < 150 mm·Hg or > 1100 mm·Hg Azeotrope disappears in these ranges [1].
Relative Volatility (α₁₂) 0.415 Achieved with combined vacuum & extractive agent [1].
Thermodynamic Model UNIFAC Used for phase equilibrium modeling; error < 5% [1].
Key Equipment Fractionating Column Includes rectification & stripping sections [2].

Process Workflow Visualization

The following diagram illustrates the logical workflow and decision process for selecting the appropriate separation strategy, based on the principles outlined in the application note.

G Start Start: Isoprenol/Dimethyldioxane Azeotropic Mixture P1 Characterize Mixture (Boiling Points, Azeotrope) Start->P1 P2 Model System with UNIFAC P1->P2 Decision1 Azeotrope Present? P2->Decision1 Decision2 Can Vacuum Alone Break Azeotrope? Decision1->Decision2 Yes Simple Employ Simple or Fractional Distillation Decision1->Simple No Vacuum Employ Vacuum Distillation Decision2->Vacuum Yes Extractive Employ Extractive or Vacuum-Extractive Distillation Decision2->Extractive No End Obtain Separated Isoprenol and Dioxane Vacuum->End Extractive->End Simple->End

Diagram 1: Decision workflow for separating an isoprenol-dimethyldioxane mixture.

Fractional Distillation Column Operations

For a deeper understanding of the internal processes within the distillation column, the following diagram details the sections and material flows.

G Column Fractional Distillation Column RectSec Rectification Section (Enriches vapor in light component) FeedSec Feed/Flash Section (Feed enters here, partial vaporization) StripSec Stripping Section (Exhausts liquid of light component) Distillate Distillate (Light Component) Bottoms Bottoms (Heavy Component + Extractive Agent) VaporUp Vapor (Rich in Light Component) VaporUp->Column:nw LiquidDown Liquid (Rich in Heavy Component) LiquidDown->Column:sw Reflux Reflux Reflux->Column:ne Boilup Boilup Vapor Boilup->Column:se Feed Feed Mixture Feed->FeedSec Mid-Column

Diagram 2: Internal sections and flows of a fractional distillation column.

Key Considerations for Researchers

  • Modeling is Crucial: Given the complexity and cost of pilot-scale experiments, robust thermodynamic modeling (e.g., with the UNIFAC model) is highly recommended to predict phase behavior and optimize parameters before lab work [1].
  • Energy Efficiency: Fractional distillation, especially with extractive agents, is energy-intensive. Evaluating the energy requirements and the recyclability of the extractive agent is vital for process sustainability [3] [4].
  • Alternative Techniques: While this protocol focuses on distillation, chromatography is a more efficient separation technique for analytical purposes and may be considered for characterization or smaller-scale separations [5].

References

preparation of 2,5-dimethyl-1,4-dioxane laboratory method

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Chemical Identity

The compound 2,5-dimethyl-1,4-dioxane is a known substance with the following identifiers [1] [2]:

  • CAS Registry Numbers: 1331-15-3, 15176-21-3, 25136-55-4 [1] [2]
  • Molecular Formula: C₆H₁₂O₂ [1] [2]
  • Average Mass: 116.16 g/mol [1] [2]

Documented Physical Properties

The table below summarizes the physical properties available for 2,5-dimethyl-1,4-dioxane [2]:

Property Value Conditions
Boiling Point 121.5 °C Pressure: 750 Torr
Density 0.932 g/cm³ Temperature: 22 °C
Melting Point -4.5 °C -

Suggested Synthesis and Research Paths

In the absence of a direct protocol, here are constructive approaches to devise a laboratory method:

  • Analyze from Structure: 2,5-dimethyl-1,4-dioxane is a cyclic acetal. A likely synthetic route involves an acid-catalyzed acetal formation reaction between 2,3-butanediol and formaldehyde or paraformaldehyde [3].
  • Consult Specialized Databases: Search proprietary scientific databases like SciFinderⁿ or Reaxys, which are more comprehensive for synthetic organic chemistry procedures.
  • Review Related Compounds: Study well-documented syntheses of similar compounds, such as the preparation of Meldrum's Acid (a different dioxane derivative), which is formed from malonic acid and acetone in acetic anhydride with sulfuric acid catalysis [4].

Generic Acetal Synthesis Workflow

The following diagram outlines the general decision-making and experimental workflow for synthesizing a cyclic acetal, which can be applied to 2,5-dimethyl-1,4-dioxane. This is a theoretical framework based on standard organic chemistry practices.

G Start Start: Plan Synthesis of 2,5-Dimethyl-1,4-dioxane Step1 Reaction Setup: Combine 2,3-butanediol and paraformaldehyde in solvent Start->Step1 Step2 Add Acid Catalyst (e.g., p-Toluenesulfonic acid) Step1->Step2 Step3 Apply Heat with Reflux Step2->Step3 Step4 Reaction Monitoring (TLC or GC-MS) Step3->Step4 Step4->Step3 Continue Reaction Step5 Work-up: Neutralize, Extract, Dry Step4->Step5 Reaction Complete Step6 Purification (Distillation) Step5->Step6 Step7 Analysis & Verification (NMR, IR, MS) Step6->Step7 Note Note: This is a theoretical workflow. Specific conditions require experimental optimization.

Important Disclaimer

The information and proposed workflow are for research planning only. Any laboratory work must be planned and executed by qualified professionals with strict adherence to safety protocols, including thorough risk assessment of all chemicals involved.

References

Comprehensive Application Notes and Protocols: Dimethyldioxane as Intermediate in Isoprene Synthesis and Alternative Production Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isoprene and Its Industrial Significance

Isoprene (2-methyl-1,3-butadiene) is a crucial volatile organic compound with extensive industrial applications, particularly in the production of synthetic rubber for tires and various elastomers. The global demand for isoprene exceeds approximately 1 million tons annually, with the majority dedicated to cis-1,4-polyisoprene production—a synthetic equivalent of natural rubber [1]. Traditionally, isoprene has been obtained as a petrochemical byproduct from naphtha cracking or through energy-intensive chemical synthesis routes. However, increasing environmental concerns, supply chain vulnerabilities, and price volatility have spurred significant interest in developing alternative production methodologies that offer greater sustainability and economic viability [2] [3]. Among these approaches, both traditional chemical synthesis employing dimethyldioxane intermediates and emerging bio-based production routes have gained substantial research attention.

The chemical synthesis pathway utilizing 4,4-dimethyldioxane-1,3 (DMD) as a key intermediate represents a well-established industrial process, though it faces significant challenges including multi-step complexity, environmental concerns, and corrosion issues [4]. Meanwhile, biological approaches leveraging engineered microbial systems or in vitro enzymatic cascades offer promising alternatives with potential for improved sustainability profiles. These bio-based methodologies primarily exploit either the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway to biosynthesize isoprene from renewable feedstocks [5] [6]. This document provides comprehensive application notes and detailed experimental protocols covering both the traditional this compound-mediated route and contemporary biological production systems, facilitating informed methodological selection for research and development applications.

Chemical Synthesis via this compound Intermediate

Process Overview and Reaction Mechanism

The conventional two-step synthesis of isoprene from formaldehyde and isobutene employs 4,4-dimethyldioxane-1,3 (DMD) as a crucial reaction intermediate. This process begins with the liquid-phase condensation of isobutene with formaldehyde, typically catalyzed by concentrated sulfuric acid, yielding DMD as the primary intermediate [4] [7]. The subsequent step involves the vapor-phase decomposition of DMD into isoprene, traditionally facilitated by solid phosphoric acid catalysts under elevated temperatures. This established industrial route, while widely implemented, suffers from several substantial limitations: the requirement for multiple processing stages, moderate overall selectivity (typically below 50%), significant by-product formation necessitating complex separation protocols, and serious environmental and equipment corrosion concerns associated with mineral acid utilization [4].

Recent catalytic research has focused on developing heterogeneous catalyst systems to enable single-step isoprene synthesis, thereby potentially circumventing many limitations of the traditional two-step approach. Various phosphate-based catalysts, including zirconium phosphate (ZrP) and niobium phosphate (NbP), have demonstrated promising performance in direct isoprene synthesis through the Prins condensation reaction pathway [4]. These materials exhibit enhanced Brønsted acidity—a property strongly correlated with improved isoprene yield—alongside superior resistance to catalyst deactivation compared to traditional acid catalysts. The reaction mechanism proceeds primarily through the Prins addition of formaldehyde to isobutene, followed by dehydration to yield isoprene directly, though competitive side reactions including formaldehyde decomposition and isobutene dimerization can reduce overall process efficiency [4].

Quantitative Analysis of Phosphate Catalysts

Table 1: Performance characteristics of various phosphate catalysts in isoprene synthesis

Catalyst Surface Area (m²/g) Acidity (mmol NH₃/g) Formaldehyde Conversion (%) Isoprene Selectivity (%) Stability
BP 5 0.12 15 45 Low
AlP 210 0.38 42 65 Moderate
TiP 180 0.45 58 72 Moderate
ZrP 230 0.51 76 85 High
NbP 205 0.49 80 82 High

Performance data for phosphate catalysts reveals that zirconium phosphate (ZrP) and niobium phosphate (NbP) demonstrate superior catalytic efficiency, attributed to their balanced combination of substantial surface area, appropriate Brønsted acidity, and exceptional operational stability [4]. These characteristics collectively contribute to achieving formaldehyde conversion rates exceeding 75% while maintaining isoprene selectivity above 80%. The resilience of ZrP and NbP catalysts against deactivation substantially extends operational lifespan compared to traditional acid catalysts, addressing a critical limitation in previous heterogeneous catalytic systems for isoprene production.

The following diagram illustrates the two distinct pathways for isoprene synthesis:

G Isobutene Isobutene DMD DMD Isobutene->DMD Liquid-phase Condensation Isoprene Isoprene Isobutene->Isoprene One-step Process Formaldehyde Formaldehyde Formaldehyde->DMD Liquid-phase Condensation Formaldehyde->Isoprene One-step Process DMD->Isoprene Vapor-phase Decomposition AcidCatalyst AcidCatalyst AcidCatalyst->DMD Catalyzes PhosphateCatalyst PhosphateCatalyst PhosphateCatalyst->Isoprene Direct Conversion

Diagram 1: Two pathways for chemical synthesis of isoprene - the traditional two-step process via DMD intermediate and the direct one-step catalytic process

Biological Production of Isoprene

Engineered Microbial Systems

Microbial biosynthesis of isoprene represents a sustainable alternative to petroleum-derived production routes, leveraging renewable feedstocks through engineered metabolic pathways in suitable host organisms. Two principal natural biosynthetic routes exist for isoprene precursor synthesis: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway [5] [6]. The MVA pathway, originally characterized in yeast and mammals, converts acetyl-CoA to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through mevalonate as a key intermediate. In contrast, the MEP pathway, predominantly found in prokaryotes and plant chloroplasts, synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate [5]. Most metabolic engineering approaches for enhanced isoprene production preferentially utilize the MVA pathway due to its more straightforward regulatory mechanisms and generally higher flux capabilities compared to the MEP pathway in heterologous systems [2].

Substantial progress has been achieved in engineering microbial platforms, particularly Escherichia coli and Saccharomyces cerevisiae, for high-level isoprene production. Successful metabolic engineering strategies include: heterologous pathway implementation (introducing plant isoprene synthase genes into microbial hosts), enzyme engineering (directed evolution of terpene synthases with enhanced catalytic efficiency), pathway optimization (modular control of gene expression to balance metabolic flux), and host engineering (enhancing precursor and cofactor supply) [2] [6]. For instance, expression of the kudzu (Pueraria montana) isoprene synthase gene in E. coli has enabled significant isoprene production, demonstrating the feasibility of transferring the complete biosynthetic capability between distant species [8]. Notably, protein engineering efforts have yielded isoprene synthase variants with triple-improved catalytic efficiency compared to wild-type enzymes, addressing initial limitations in enzyme performance [6].

Novel MVA-Mediated Pathway in Engineered E. coli

A particularly innovative shortcut pathway for isoprene production was demonstrated in engineered E. coli by assembling heterologous enzymes from multiple bacterial sources [2]. This novel approach incorporates the MVA upper pathway from Enterococcus faecalis (generating mevalonate from acetyl-CoA), fatty acid decarboxylase (OleTJE) from Jeotgalicoccus species (directly converting mevalonate to 3-methyl-3-buten-1-ol), and oleate hydratase (OhyAEM) from Elizabethkingia meningoseptica (dehydrating 3-methyl-3-buten-1-ol to isoprene). This reconstructed pathway represents a significantly streamlined route compared to the traditional MVA pathway, reducing the required enzymatic steps from eight to five and eliminating the need for multiple phosphorylation and decarboxylation steps [2].

The engineered strain implementing this novel pathway (YJM33) achieved production titers of 2.2 mg/L under flask conditions and 620 mg/L in optimized fed-batch fermentation [2]. This innovative approach exemplifies how synthetic biology tools enable the design and implementation of non-natural metabolic routes that improve upon naturally evolved pathways. The key advantage of this system lies in its reduced enzymatic complexity, which minimizes metabolic burden on the host organism and potentially enhances overall pathway efficiency by eliminating intermediate steps that may impose thermodynamic or kinetic limitations.

Table 2: Comparison of biological pathways for isoprene production

Pathway Host Organism Key Enzymes Substrates Isoprene Titer Advantages Limitations
MVA Pathway E. coli mvaE, mvaS, IspS Acetyl-CoA 60 g/L (reported in high-performance strains) High flux capability, well-characterized ATP-intensive, regulatory complexity
MEP Pathway E. coli dxs, ispS, idi Pyruvate, GAP ~2 g/L (typical in engineered strains) Native in E. coli, higher theoretical yield Complex regulation, oxygen-sensitive
Novel MVA-Mediated E. coli mvaE, mvaS, OleTJE, OhyAEM Acetyl-CoA 620 mg/L (fed-batch) [2] Reduced steps (5 vs 8), novel chemistry Lower current titer, requires enzyme optimization
Plant-based Kudzu, Poplar Isoprene synthase DMAPP from photosynthesis Not applicable (direct emission) Naturally occurring, no cultivation needed Not suitable for industrial production

In Vitro Enzymatic Production Systems

Cell-Free Biosynthetic Approaches

Cell-free enzymatic systems represent an emerging alternative for isoprene production, offering distinct advantages over whole-cell approaches by eliminating cellular maintenance requirements, mitigating toxicity concerns, and enabling precise control over reaction conditions. These in vitro platforms facilitate optimized enzyme ratios and permit operation at elevated substrate concentrations that might prove inhibitory to living cells. A particularly efficient in vitro system reconstituting the lower MVA pathway demonstrated exceptional productivity, achieving isoprene formation rates of 6323.5 μmol/L/h (430 mg/L/h) from mevalonate using a balanced five-enzyme cocktail [9]. This system comprises mevalonate kinase (MVK), phosphomevalonate kinase (PMK), diphosphomevalonate decarboxylase (MVD), isopentenyl diphosphate isomerase (IDI), and isoprene synthase (ISPS), with the overall conversion requiring three ATP molecules per mevalonate molecule consumed.

Critical to the success of these in vitro systems is the precise balancing of enzyme components to eliminate metabolic bottlenecks and ensure optimal flux through the entire pathway. Systematic optimization revealed that isoprene synthase (ISPS) and isopentenyl diphosphate isomerase (IDI) function as critical bottleneck enzymes, requiring significantly higher concentrations (16-fold and 2-fold relative to other components, respectively) to maximize overall pathway efficiency [9]. The optimized molar ratio for the five-enzyme system was determined to be MVK:PMK:MVD:IDI:ISPS = 1:1:1:2:16, which enabled a five-fold increase in isoprene production compared to unbalanced systems employing equimolar enzyme concentrations. This approach demonstrates the considerable potential of in vitro synthetic biochemistry platforms for achieving high productivities unconstrained by cellular physiology.

Quantitative Enzyme Optimization Data

Table 3: Enzyme optimization for in vitro isoprene production from mevalonate

Enzyme Function Optimal Concentration (μM) Relative Ratio Impact on Production
MVK Mevalonate kinase 0.5-5.0 1x 30-90% increase at optimal level
PMK Phosphomevalonate kinase 0.5-5.0 1x Minimal impact on production
MVD Diphosphomevalonate decarboxylase 0.5-5.0 1x Minimal impact on production
IDI Isopentenyl diphosphate isomerase 1.0-10.0 2x 30-90% increase at optimal level
ISPS Isoprene synthase 8.0-80.0 16x 30-fold increase at optimal level

The experimental data demonstrates that isoprene synthase (ISPS) represents the most critical component, with increasing concentrations resulting in a dramatic 30-fold enhancement in isoprene production [9]. This pronounced effect underscores the kinetic limitations imposed by this final enzymatic step in the pathway and highlights the necessity of providing substantial excess of this catalyst to maximize overall system productivity. Reaction conditions were further optimized to include 2.5 mM mevalonate as substrate and 10-12 mM ATP as energy cofactor, representing a slight excess beyond the theoretical 1:3 stoichiometric requirement, potentially to compensate for ATP hydrolysis or enzyme kinetics considerations [9].

The following diagram illustrates the metabolic pathways for isoprene biosynthesis:

G Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXP Synthase GAP Glyceraldehyde 3-Phosphate GAP->DXP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA mvaS, mvaE MEP 2-C-Methyl-D- erythritol 4-phosphate DXP->MEP DXP Reductoisomerase IPP Isopentenyl Diphosphate (IPP) MEP->IPP Multiple Enzymes MVA->IPP MVK, PMK, MVD Isoprene Isoprene MVA->Isoprene OleTJE, OhyAEM DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI DMAPP->Isoprene ISPS MEPPathway MEP Pathway MVAPathway MVA Pathway NovelPathway Novel MVA-Mediated Pathway

Diagram 2: Metabolic pathways for isoprene biosynthesis showing MEP, MVA, and novel MVA-mediated routes

Comparative Analysis and Industrial Applications

Methodological Comparison and Selection Criteria

The optimal isoprene production methodology depends heavily on the specific application requirements, available infrastructure, and economic considerations. Traditional chemical synthesis via the this compound intermediate offers established industrial processes but faces significant environmental and efficiency challenges. In contrast, biological production methods provide enhanced sustainability through renewable feedstocks but currently achieve lower overall production volumes. The in vitro enzymatic approach represents a promising emerging technology with potential for high volumetric productivities and simplified product recovery, though substantial technical and economic hurdles remain for industrial-scale implementation [9].

For specialty chemical and pharmaceutical applications where production scale is moderate but purity requirements are stringent, the in vitro enzymatic approach offers distinct advantages due to reduced byproduct formation and simplified downstream processing. For bulk chemical production such as synthetic rubber manufacturing, advanced metabolic engineering in robust microbial hosts currently presents the most promising sustainable alternative to petrochemical routes. The traditional chemical method remains relevant in contexts where existing infrastructure exists and capital investment for biological processes is prohibitive, though environmental considerations increasingly diminish its appeal.

Experimental Protocols

Protocol 1: Two-Step Chemical Synthesis via this compound

Objective: Synthesize isoprene from formaldehyde and isobutene using 4,4-dimethyldioxane-1,3 (DMD) as an intermediate [4] [7].

Materials:

  • Formaldehyde solution (37-40% aqueous)
  • Isobutene gas (≥99% purity)
  • Concentrated sulfuric acid (95-98%)
  • Zirconium phosphate (ZrP) catalyst
  • Diethyl ether (anhydrous)
  • Sodium hydroxide solution (10% w/v)
  • Anhydrous magnesium sulfate

Equipment:

  • High-pressure reactor with mechanical stirring
  • Condensation apparatus
  • Distillation setup
  • Gas chromatography system with FID detector
  • Thermostatted heating mantle

Procedure:

Step 1: Synthesis of 4,4-dimethyldioxane-1,3 (DMD)

  • Charge 500 mL of 40% formaldehyde solution into a 1 L high-pressure reactor equipped with a cooling jacket.
  • Carefully add 50 mL of concentrated sulfuric acid while maintaining the temperature below 30°C with constant stirring.
  • Pressurize the reactor with isobutene to 10 bar and gradually heat to 80°C while maintaining vigorous stirring (500 rpm).
  • Maintain reaction conditions for 4-6 hours, monitoring pressure drop indicating reagent consumption.
  • Cool the reaction mixture to room temperature and transfer to a separation funnel.
  • Separate the organic layer containing crude DMD from the aqueous acid phase.
  • Wash the organic layer with 100 mL of 10% NaOH solution followed by 100 mL of deionized water.
  • Dry over anhydrous magnesium sulfate and filter to obtain DMD intermediate.
  • Confirm DMD purity (>95%) by gas chromatography before proceeding.

Step 2: Vapor-phase decomposition of DMD to isoprene

  • Pack a fixed-bed tubular reactor (20 mm diameter) with 50 g of zirconium phosphate catalyst.
  • Pre-heat the reactor to 300°C under nitrogen flow (50 mL/min).
  • Feed DMD into the vaporizer section at 5 mL/h using a syringe pump, carried by nitrogen (50 mL/min).
  • Maintain reaction temperature at 300±10°C throughout the process.
  • Collect the effluent in a cold trap maintained at -20°C.
  • Analyze the product composition by GC-FID using a capillary column.
  • Purify isoprene by fractional distillation under nitrogen atmosphere.

Expected Outcomes: The typical yield for this two-step process is 40-50% based on formaldehyde input, with isoprene selectivity of 80-85% in the decomposition step when using optimized ZrP catalysts [4].

Protocol 2: Microbial Isoprene Production in Engineered E. coli

Objective: Produce isoprene using engineered E. coli strains expressing the mevalonate-dependent isoprene biosynthetic pathway [2] [3].

Materials:

  • Engineered E. coli strain (e.g., YJM33 containing mvaE, mvaS, OleTJE, OhyAEM)
  • LB medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)
  • M9 minimal medium (with 2% glucose as carbon source)
  • Antibiotics as required for plasmid maintenance
  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)
  • Phosphate buffer (50 mM, pH 7.4)
  • n-Dodecane (for isoprene capture)

Equipment:

  • Shaking incubator
  • Bioreactor (2 L working volume)
  • Gas chromatography system with FID detector
  • Centrifuge
  • Lysozyme solution (10 mg/mL)

Procedure:

Step 1: Strain cultivation and induction

  • Inoculate a single colony of engineered E. coli into 50 mL LB medium with appropriate antibiotics.
  • Incubate at 37°C with shaking at 200 rpm overnight (12-16 hours).
  • Transfer 5 mL of the overnight culture into 500 mL M9 minimal medium with 2% glucose in a 2 L bioreactor.
  • Grow at 37°C with agitation (400 rpm) and aeration (1 vvm) until OD600 reaches 0.6-0.8.
  • Induce expression by adding IPTG to a final concentration of 0.5 mM.
  • Reduce temperature to 30°C and continue cultivation for 48-72 hours.

Step 2: Isoprene capture and analysis

  • Maintain a constant airflow through the bioreactor headspace at 0.5 L/min.
  • Pass the outlet gas through a trap containing 100 mL n-dodecane maintained at 0°C.
  • Sample the n-dodecane trap periodically for isoprene quantification.
  • For isoprene quantification, inject 1 μL samples into a GC-FID system equipped with a DB-5 column.
  • Use the following temperature program: 40°C for 2 min, ramp to 200°C at 20°C/min, hold for 2 min.
  • Quantify isoprene using a calibration curve prepared with authentic standards.

Expected Outcomes: The engineered strain should produce isoprene titers of 2.2 mg/L under flask conditions and up to 620 mg/L in optimized fed-batch fermentation [2].

Conclusion and Future Perspectives

The production of isoprene continues to evolve from traditional chemical methods toward more sustainable biological processes. While the This compound-mediated route represents an important historical and industrial process, its environmental limitations and complex operation have motivated development of alternative approaches. Metabolic engineering in microbial hosts offers substantial potential for sustainable isoprene production from renewable resources, with continued advances in enzyme engineering, pathway optimization, and host strain development steadily improving economic viability [6]. The emergence of cell-free enzymatic systems provides an additional promising avenue, particularly for specialized applications requiring high purity or where substrate toxicity limits biological approaches.

Future methodology development will likely focus on integrating biological and chemical processes, potentially employing biological systems for specific challenging synthetic steps alongside conventional catalysis. Additionally, the application of machine learning algorithms for enzyme design and pathway optimization promises to accelerate the development of more efficient production systems [6]. As global emphasis on sustainable manufacturing intensifies, bio-based isoprene production methodologies are positioned to increasingly displace petroleum-derived routes, ultimately supporting transition toward a circular bioeconomy.

References

Comprehensive Application Notes and Protocols for Bentonite-Catalyzed Synthesis of Dimethyldioxane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bentonite as a Catalyst

Bentonite is a natural, eco-friendly clay primarily composed of montmorillonite, a layered aluminosilicate mineral [1]. Its structure consists of two tetrahedral silica sheets sandwiching an octahedral alumina sheet, creating a 2:1 layered morphology [1]. The isomorphous substitution within these sheets (e.g., Al³⁺ for Si⁴⁺ in the tetrahedral sheet or Mg²⁺ for Al³⁺ in the octahedral sheet) generates a net negative charge on the layers. This charge is balanced by exchangeable cations (e.g., Na⁺, Ca²⁺) residing in the interlayer spaces [1] [2]. These unique structural properties confer two critical functionalities that are exploited in catalysis:

  • Acidic Sites: The exchangeable cations and coordinated water molecules can generate Brønsted acid sites, while the exposed alumina can function as Lewis acid sites [3]. These acidic centers are highly effective for catalyzing dehydration and cyclization reactions.
  • High Surface Area & Swelling: Bentonite has a high specific surface area and can swell in the presence of liquids, allowing reactant molecules to access active sites within its interlayers [1] [2].

The use of bentonite as a catalyst support or direct catalyst aligns with green chemistry principles due to its natural abundance, low cost, and low toxicity [2]. Its application spans various reactions, including hydrogenation [2] [4], synthesis of heterocycles [5] [6], and notably, the cyclization of diols to cyclic ethers [7].

Protocol for the Synthesis of Dimethyldioxane

This protocol details the synthesis of 2,5-Dimethyl-1,4-dioxane from propylene glycol, adapted from a published procedure using acidic centers on bentonite [7].

Materials and Equipment

Table 1: Required Materials

Material Specification Purpose
Propylene Glycol Anhydrous, >99.5% purity Reactant
Bentonite Clay Natural, Cheto-type recommended [2] Catalyst
n-Butanol Anhydrous Solvent
Sodium Hydroxide (NaOH) Reagent grade, pellets Product Purification
Diethyl Ether Anhydrous Extraction
Magnesium Sulfate (MgSO₄) Anhydrous Drying agent

Equipment:

  • 100 mL Round-bottom flask
  • Reflux condenser
  • Magnetic stirrer and stir bar
  • Heating mantle with temperature control
  • Vacuum distillation setup
  • Separatory funnel
  • Analytical balance
Step-by-Step Experimental Procedure

Step 1: Catalyst Preparation and Activation

  • Grind the raw bentonite clay using a ceramic balls grinder to achieve a fine powder [3].
  • Dry the catalyst by baking it at 105 °C for 2 hours to remove adsorbed water [3].
  • (Optional Acid Activation) To enhance acidity, stir the dried bentonite in a 0.1-0.9 M sulfuric acid solution (optimal concentration is ~0.23 M for ether formation) for 12 hours [3]. Filter, wash with distilled water until the filtrate is neutral, and dry the solid at 150 °C [3].

Step 2: Reaction Setup and Execution

  • Charge the 100 mL round-bottom flask with 50 mL of anhydrous n-butanol [7].
  • Add 2.0 g of the activated bentonite catalyst to the solvent.
  • Add 20 mL (~26 g, 0.34 mol) of pure, anhydrous propylene glycol to the reaction mixture.
  • Assemble the reflux condenser and heat the mixture to 50 °C under continuous stirring [7].
  • Apply reduced pressure of 0.01-0.02 atm (approximately 10-20 mbar) to the system to facilitate the removal of the water byproduct and shift the equilibrium towards product formation [7].
  • Maintain the reaction under these conditions for 4-6 hours, monitoring progress by TLC or GC-MS.

Step 3: Work-up and Product Purification

  • After the reaction, cool the mixture to room temperature.
  • Separate the solid bentonite catalyst from the liquid mixture by centrifugation (4200 rpm for 10 minutes) or filtration [2].
  • Transfer the liquid to a separatory funnel and wash with water to remove residual n-butanol and propylene glycol.
  • The organic phase, containing crude this compound, may be dried over anhydrous MgSO₄.
  • To purify, add a small amount of sodium hydroxide pellets to the crude product and stir for several hours. This step polymerizes and removes acidic impurities [7].
  • Perform fractional distillation under atmospheric pressure. Collect the fraction boiling between 117-120 °C, which is pure 2,5-dimethyl-1,4-dioxane [7].

The following workflow diagram summarizes the entire experimental procedure:

G Start Start CatPrep Grind and Dry Bentonite (105°C, 2 hrs) Start->CatPrep AcidActivate Optional Acid Activation CatPrep->AcidActivate For enhanced acidity Reaction Set Up Reaction in n-Butanol 50°C, 0.01-0.02 atm, 4-6 hrs CatPrep->Reaction Skip activation AcidActivate->Reaction Workup Cool and Separate Catalyst (Centrifugation/Filtration) Reaction->Workup Purification Wash, Dry, and Treat with NaOH Workup->Purification Distillation Fractional Distillation Collect 117-120°C fraction Purification->Distillation Product Pure 2,5-Dimethyl-1,4-dioxane Distillation->Product

Catalyst Characterization and Reaction Analysis

Bentonite Catalyst Characterization

To ensure catalytic efficacy and reproducibility, characterize the bentonite catalyst both pre- and post-activation.

Table 2: Standard Bentonite Characterization Techniques

Technique Abbr. Information Obtained Reference
X-Ray Diffraction XRD Identifies mineral phases (e.g., montmorillonite), crystallinity, and interlayer spacing. [5] [2] [6]
Fourier-Transform Infrared Spectroscopy FTIR Detects functional groups and surface acidity (using probe molecules like pyridine). [5] [8]
Brunauer-Emmett-Teller Analysis BET Measures specific surface area, pore volume, and pore size distribution. [5] [6]
Scanning Electron Microscopy SEM Reveals surface morphology and particle dispersion. [5] [6]
Energy Dispersive X-ray Spectroscopy EDX/EDS Provides elemental composition. [5] [6]
X-Ray Fluorescence XRF Determines bulk chemical composition (e.g., SiO₂, Al₂O₃ content). [5]
Reaction Monitoring and Product Analysis
  • Reaction Monitoring: The progress of the dehydration reaction can be effectively monitored using Thin-Layer Chromatography (TLC) with an ethyl acetate and n-hexane (3:7) solvent system [6]. The disappearance of the propylene glycol spot and appearance of a new spot with higher Rf indicates product formation.
  • Product Identification: Confirm the structure of the synthesized 2,5-dimethyl-1,4-dioxane using:
    • Gas Chromatography-Mass Spectrometry (GC-MS): For determining purity and molecular weight [9] [7].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ for definitive structural elucidation [6].
    • Boiling Point Determination: The boiling point of the final product should be confirmed to be within the 117-120 °C range [7].

Troubleshooting and Best Practices

Table 3: Troubleshooting Guide for this compound Synthesis

Problem Potential Cause Solution
Low Conversion Insufficient catalyst acidity, low vacuum, impure reactants. Activate bentonite with acid [3]. Ensure vacuum system is leak-free. Distill propylene glycol before use [7].
Low Product Yield Side reactions (polymerization), product co-distillation with water. Use pure starting materials. Ensure effective NaOH treatment step to polymerize impurities [7]. Optimize distillation.
Catalyst Deactivation Pore blockage, loss of active sites. Regenerate spent catalyst by heating to >100 °C or re-activating with acid [3].
Peroxide Formation in Stored Product Auto-oxidation during storage. Add stabilizers like butylated hydroxytoluene (BHT) or store over sodium metal or NaOH [7].
Visible Peroxides in Old Sample Decomposition of ethers. Do not open the bottle. Consult safety protocols for neutralization with reducing agents (e.g., FeSO₄) or safe disposal by detonation by professionals [7].

References

Separation of Isoprenol from 4,4-Dimethyldioxane-1,3 Azeotrope: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The purification of isoprenol (3-methylbut-3-en-1-ol) is a critical step in its industrial production, often as a by-product of isoprene manufacturing [1] [2]. A significant challenge is its formation of an azeotropic mixture with 4,4-dimethyldioxane-1,3 (DMD), which prevents separation using conventional distillation methods [1]. This document details validated protocols for separating this azeotrope using a combination of vacuum and extractive distillation, enabling the recovery of commercial-grade isoprenol [1] [2].

Fundamental Azeotrope Properties and Separation Strategy

An azeotrope is a mixture of liquids that boils at a constant temperature and composition, exhibiting the same composition in both the vapor and liquid phases [3]. The isoprenol-DMD system is such a mixture, requiring advanced techniques for separation.

Core Strategy: Research demonstrates that the azeotrope point in the isoprenol-DMD system is highly sensitive to pressure. The azeotrope completely disappears at pressures below 150 mm·Hg and above 1100 mm·Hg [1] [2]. This allows for two primary approaches:

  • Vacuum Distillation: Operating outside the azeotrope-forming pressure range.
  • Extractive Distillation: Using a high-boiling solvent to alter the components' relative volatility.

The most effective method combines both, using diethylene glycol as an extractive agent under vacuum conditions [1].

Quantitative Data Summary

The table below summarizes the key quantitative findings from the research, which should be used to guide process design.

Table 1: Key Experimental Data and Process Parameters

Parameter Value / Finding Significance / Note
Azeotrope Disappearance Pressure Below 150 mm·Hg and above 1100 mm·Hg [1] Defines operable range for vacuum distillation.
Extractive Agent Diethylene glycol [1] Effective, high-boiling solvent.
Effect of Extractive Agent Decreases isoprenol volatility across all concentrations [1] Shifts vapor-liquid equilibrium for separation.
Relative Volatility (α₁₂) with Combined Method 0.415 [1] Achieved with vacuum and diethylene glycol; indicates successful separation.
Thermodynamic Model UNIFAC [1] Model accuracy: error in component concentrations ≤ 5%.
DMD Molecular Modeling Molecule divided into groups for UNIFAC model [1] Ensures model adequacy for this specific system.

Detailed Experimental Protocols

Protocol 1: Vapor-Liquid Equilibrium (VLE) Modeling and Azeotrope Characterization

This protocol is used to model the phase equilibrium of the isoprenol-DMD system and identify the azeotropic composition at different pressures.

1.1 Objective: To determine the vapor-liquid equilibrium conditions and azeotrope points of the isoprenol-DMD mixture across a pressure range of 50 to 1200 mm·Hg.

1.2 Materials & Software

  • Chemical components: Isoprenol, 4,4-dimethyldioxane-1,3.
  • Process simulation software (e.g., Aspen Plus).
  • Thermodynamic model: UNIFAC.

1.3 Methodology

  • Component Definition: Input the molecular structures of isoprenol and DMD into the simulation software.
  • Model Selection: Select the UNIFAC method for calculating activity coefficients. Within this model, the DMD molecule must be divided into its constituent functional groups [1].
  • Pressure-Swing Analysis:
    • Set up a series of flash calculations across the entire composition range (0-100% for both components).
    • Run these calculations at progressively different pressures, focusing on the range from 50 to 1200 mm·Hg.
    • Record the temperature and vapor/liquid compositions at each point.
  • Azeotrope Identification: For each pressure, plot the Txy and xy diagrams. The azeotrope point is identified where the vapor and liquid composition curves intersect (x = y) [3].
  • Validation: Compare the simulated results with experimental VLE data to confirm the model's adequacy (target error ≤ 5%) [1].
Protocol 2: Combined Vacuum and Extractive Distillation

This is the core separation protocol, establishing the procedure for breaking the azeotrope and recovering high-purity isoprenol.

2.1 Objective: To separate isoprenol from an azeotropic mixture with DMD using diethylene glycol under vacuum conditions.

2.2 Materials & Equipment

  • Feed mixture: Isoprenol and 4,4-dimethyldioxane-1,3 azeotrope.
  • Extractive solvent: Diethylene glycol.
  • Laboratory-scale vacuum distillation column (packed or tray column).
  • Vacuum pump system capable of maintaining pressure below 150 mm·Hg.
  • Feed and solvent pumps.
  • Temperature sensors and pressure gauges.
  • Product collection vessels.

2.3 Methodology

  • System Preparation:
    • Charge the feed mixture into the distillation column's feed tank.
    • Load diethylene glycol into the solvent tank.
    • Start the vacuum pump and gradually reduce the system pressure to the target operating point (e.g., 100 mm·Hg).
  • Column Operation:
    • Pre-heat the column to the expected boiling temperature at the set pressure.
    • Introduce the feed mixture at a specified midpoint of the column.
    • Simultaneously, introduce the diethylene glycol solvent above the feed point.
  • Solvent-to-Feed Ratio Optimization:
    • The solvent-to-feed (S/F) ratio is a critical parameter. It must be determined experimentally or via simulation for optimal performance, as it directly impacts the relative volatility.
  • Product Collection and Monitoring:
    • The distillate product, enriched in DMD, is collected from the top of the column.
    • The bottoms product, a mixture of isoprenol and diethylene glycol, is collected from the column's reboiler.
    • Monitor temperatures and pressures throughout the run to ensure stable operation.
  • Solvent Recovery:
    • The isoprenol and diethylene glycol mixture from the bottoms must be separated in a subsequent solvent recovery column.
    • Due to its high boiling point, diethylene glycol is easily separated from isoprenol in this second column and can be recycled back to the process.

The following diagram visualizes the logical workflow and component relationships of the combined vacuum and extractive distillation process.

G Azeotrope Azeotrope Extractive Distillation Column Extractive Distillation Column Azeotrope->Extractive Distillation Column Feed Vacuum Vacuum Vacuum->Extractive Distillation Column P < 150 mm·Hg Solvent Solvent Solvent->Extractive Distillation Column Diethylene Glycol Altered VLE Altered VLE DMD-rich Stream DMD-rich Stream Altered VLE->DMD-rich Stream Distillate Isoprenol & Solvent Isoprenol & Solvent Altered VLE->Isoprenol & Solvent Bottoms Pure Isoprenol Pure Isoprenol Extractive Distillation Column->Altered VLE Solvent Recovery Column Solvent Recovery Column Isoprenol & Solvent->Solvent Recovery Column Solvent Recovery Column->Pure Isoprenol Distillate Recycled Solvent Recycled Solvent Solvent Recovery Column->Recycled Solvent Bottoms

Troubleshooting and Best Practices

  • Model Accuracy: Ensure the UNIFAC model parameters for DMD are correctly defined. An error >5% in predicting VLE data indicates a need to re-check the molecular group segmentation [1].
  • Pressure Control: Precise and stable pressure control is critical. Fluctuations can cause the azeotrope to re-form, leading to off-spec products.
  • Solvent Purity: Maintain the purity of the recycled diethylene glycol. Contamination can reduce its effectiveness as an extractive agent over time.
  • Relative Volatility Monitoring: The key metric for success is the relative volatility (α₁₂). Aim for a value close to 0.415, as achieved in the referenced study [1].

References

preventing peroxide formation in stored dimethyldioxane

Author: Smolecule Technical Support Team. Date: February 2026

Peroxide Formation FAQ

What are peroxide-forming chemicals? Peroxide-forming chemicals can slowly react with oxygen to form shock-sensitive peroxide crystals, which can detonate violently from impact, heat, or friction [1]. Factors accelerating formation include exposure to air, light, heat, and evaporation that concentrates peroxides [1].

Why is dimethyldioxane a concern? "Dioxanes" are classified as Class B peroxide formers [1] [2] [3]. This group poses a significant hazard when concentrated through evaporation or distillation, making them particularly dangerous during these common lab processes [1] [2].

How can I minimize the risk?

  • Purchase & Storage: Buy small quantities and use "first-in, first-out" inventory [1] [4]. Store in a cool, dark, dry place, tightly sealed and away from ignition sources [1] [4]. Purging the container headspace with an inert gas (e.g., nitrogen) is recommended [3].
  • Inhibitors: Use inhibitor-stabilized solvents (e.g., containing BHT) if possible, but note that inhibitors deplete over time and are removed by distillation [1].
  • Labeling: Clearly label all containers with the date received and date opened [4] [3]. Track peroxide test dates and results on the bottle [4].

Storage & Testing Protocols

Storage Time Limits Adhere to these time limits for dioxanes. Unopened containers should generally be disposed of within 12 months [1], while opened containers have stricter limits [1] [3]:

Container Status Maximum Storage Time Disposal or Testing Trigger
Unopened 12 months from receipt [1] Discard by expiration date [3]
Opened 6 months from opening [1] Discard or test every 6 months [3]

Testing for Peroxides

  • Frequency: Test Class B chemicals every 6 months and immediately before any distillation or evaporation [1] [4] [3].
  • Visual Inspection: First, check for visible warning signs like crystals (inside container or on cap), cloudiness, or an oily viscous layer [1] [3]. Do not open or move the container if crystals are present; contact your Environmental Health and Safety (EHS) department immediately [1] [2].
  • Test Strips: If no crystals are visible, use commercial test strips (e.g., Quantofix) designed for organic solvents [2]. Follow manufacturer instructions.

Interpretation of Peroxide Test Results General guidelines for peroxide levels are below. Always follow your institution's specific protocols.

Peroxide Level (ppm) Interpretation & Required Action
0 - 30 ppm Acceptable for routine lab work [4].
> 30 - 100 ppm Do not distill or evaporate. Consider disposal, especially if approaching 100 ppm [4].
> 100 ppm DO NOT USE. Contains significant peroxide levels. Isolate the container and contact your Safety Advisor/EHS immediately [4].

Experimental Safety Workflow

This diagram outlines the logical decision process for handling and testing peroxide-forming chemicals like this compound.

Start Start: Handle Peroxide-Forming Chemical NewContainer New container received? Start->NewContainer Label Label with: - Date Received - Date Opened NewContainer->Label Yes CheckTime Check if within storage time limit NewContainer->CheckTime No Storage Store in cool, dark place in sealed container Label->Storage Storage->CheckTime VisualInspect Perform visual inspection for crystals/cloudiness CheckTime->VisualInspect Within limit DoNotUse DO NOT USE Isolate and contact EHS CheckTime->DoNotUse Expired DoNotOpen DO NOT OPEN OR MOVE Contact EHS immediately VisualInspect->DoNotOpen Crystals present Test Test for peroxides using approved test strips VisualInspect->Test No crystals LevelCheck Peroxide level < 30 ppm? Test->LevelCheck ApproveUse Safe to use for routine lab work LevelCheck->ApproveUse Yes LevelCheck->DoNotUse No

Critical Safety Reminders

  • Never Use Metal Tools: Do not use metal spatulas or magnetic stirrers, as iron can initiate explosions. Use ceramic, wood, or Teflon instead [4].
  • Disposal of Expired Chemicals: Contact your institutional Environmental Health and Safety department for disposal of expired or suspect chemicals. Never handle containers that show signs of peroxide formation [2] [3].

References

Peroxide Hazards and Neutralization for Dimethyldioxane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety information found for handling dimethyldioxane and its peroxides.

Aspect Details
Peroxide Formation Slowly forms explosive peroxides during storage [1].
Prevention Additives like butylated hydroxytoluene (BHT), sodium metal, or sodium hydroxide can prevent peroxide formation [1].
Neutralization (Dissolved Peroxides) For solutions testing positive for peroxides without visible precipitate: use reducing agents like ferrous sulfate, sodium bisulfite, or sodium metabisulfite added in excess [1].
Handling (Visible Peroxides) Do not open the bottle. If visible peroxide crystals are present, the container is highly sensitive to shock. Seek professional help for disposal and safely detonate it in a remote area [1].
Post-Neutralization The solution must be tested again for peroxides after neutralization. Only if the test is negative can it be safely incinerated [1].

Safety Procedures and Decision Workflow

Based on the available information, the following workflow outlines the critical steps for assessing and handling this compound that may have formed peroxides. This process emphasizes that testing should always be performed before any physical manipulation.

G Start Start: Suspect this compound Peroxide Formation Test Test for Peroxides Start->Test Decision1 Are visible peroxide crystals present? Test->Decision1 Decision2 Test positive for dissolved peroxides? Decision1->Decision2 No VisibleCrystals DO NOT OPEN OR MOVE. Treat as high explosive. Seek professional disposal. Decision1->VisibleCrystals Yes Neutralize Neutralize with reducing agent: Ferrous Sulfate, Sodium Bisulfite, or Sodium Metabisulfite Decision2->Neutralize Yes SafeDisposal Safe for Incineration Decision2->SafeDisposal No Retest Retest for Peroxides Neutralize->Retest Retest->SafeDisposal

Recommendations for Further Information

Given the scarcity of specific protocols, I suggest you take the following steps to obtain reliable information:

  • Consult Safety Data Sheets (SDS): Search for Safety Data Sheets for "2,5-Dimethyl-1,4-dioxane" or similar ether compounds from major chemical suppliers. These documents often contain detailed handling and disposal procedures.
  • Review Institutional Protocols: Check the chemical hygiene plans and safety manuals from reputable research institutions, universities, or government agencies (like OSHA or NIOSH). They may have general guidelines for handling peroxide-forming chemicals.
  • Use Specialized Databases: Access professional safety and chemical databases, which may have more comprehensive information on the reactivity and safe disposal of this compound.

References

How to Prevent Acid-Catalyzed Hydrolysis of Dimethyldioxane

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: How can I prevent my dimethyldioxane from decomposing?

The primary prevention strategy is to avoid contact with acids. This compound is highly susceptible to acid-catalyzed hydrolysis, which will break it down into propylene glycol and other side products [1].

  • Chemical Compatibility: Do not store or handle this compound with or near acidic substances. Even traces of a strong acid, like concentrated sulfuric acid, will cause decomposition [1].
  • Stabilization for Storage: While acids cause hydrolysis, bases can help stabilize it. Adding a base like sodium or potassium hydroxide to the stored liquid can help polymerize impurities and stabilize the compound [1].
  • Control the Environment: Ensure that any equipment (glassware, reactors) that will come into contact with this compound is thoroughly cleaned and free from acidic residues.

Troubleshooting Guide

If you are experiencing issues with this compound decomposition during an experiment, the following guide can help you diagnose and resolve the problem.

Problem & Symptom Likely Cause Solution
Unexpected decomposition during an experiment; formation of propylene glycol [1]. Accidental contact with an acidic catalyst or acidic residue in the system. Immediately neutralize any accidental acid introduction with a mild base. Review and adjust the pH of all reagents and solvents in your process.
Formation of explosive peroxides during long-term storage [1]. Slow, spontaneous reaction with air and light over time, common to many ethers. Test for peroxides before use, especially if the solvent is old [1]. Prevent formation by adding the antioxidant BHT (butylated hydroxytoluene) or storing over sodium metal [1].

Experimental Workflow for Safe Handling

For researchers preparing or working with this compound, following a rigorous protocol is essential to prevent hydrolysis and ensure safety. The following workflow outlines the key stages.

Start Start: Experimental Workflow Prep Preparation and Purification Start->Prep Storage Safe Storage Setup Prep->Storage PG_Distill Distill Propylene Glycol for Purity Prep->PG_Distill Usage In-Experiment Handling Storage->Usage Inhibit Add Stabilizer (BHT or Sodium Metal) Storage->Inhibit Disposal Disposal Protocol Usage->Disposal Test_Perox Test for Peroxides Before Use Usage->Test_Perox No_Perox No Peroxides Detected? Disposal->No_Perox Acid_Cat Acid-Catalyzed Dehydration (Concentrated H₂SO₄) PG_Distill->Acid_Cat Sep_Water Separate Product from Water Acid_Cat->Sep_Water Base_Stab Stir with KOH/NaOH to Polymerize Impurities Sep_Water->Base_Stab Frac_Distill Fractional Distillation (Collect 117-120°C fraction) Base_Stab->Frac_Distill Frac_Distill->Storage Label Label Container with Date and Contents Inhibit->Label Cool_Dark Store in Cool, Dark Place away from Acids Label->Cool_Dark Cool_Dark->Usage Acid_Free Ensure Acid-Free Environment Test_Perox->Acid_Free Use_Fresh Use Freshly Distilled Material if Possible Acid_Free->Use_Fresh Use_Fresh->Disposal Perox_Neut Neutralize Peroxides with FeSO₄ or Na₂S₂O₅ No_Perox->Perox_Neut Yes Expert Contact Safety Officer DO NOT OPEN No_Perox->Expert No (Visible Crystals) Test_Post No Peroxides Detected? Perox_Neut->Test_Post Re-test for Peroxides Burn Safely Burn in Controlled Incinerator Test_Post->Burn Yes Test_Post->Expert No

Workflow Title: Safe Handling of this compound to Prevent Hydrolysis

Key Protocol Details:

  • Preparation and Purification: The initial synthesis involves an acid-catalyzed dehydration of pure propylene glycol [1]. Crucially, after separation from water, the crude product must be stabilized with a base like sodium or potassium hydroxide to polymerize impurities, as acid cannot be used for this purification step [1]. Final purification is via fractional distillation.
  • Safe Storage Setup: To prevent peroxide formation—a common hazard with ethers—add the antioxidant BHT or store over sodium metal [1].
  • In-Experiment Handling: Always test for peroxides before use. A critical step is to ensure the experimental environment (glassware, co-solvents, reagents) is entirely free of acids [1].
  • Disposal Protocol: Peroxide management is the core of safe disposal. Solvent with no peroxides can be burned. Dissolved peroxides must be neutralized with reducing agents like ferrous sulfate or sodium metabisulfite before disposal. Never open a bottle containing visible peroxide crystals; this requires assistance from safety professionals [1].

Critical Safety Data and Known Hazards

FAQ: What are the key safety aspects of handling this compound?

Aspect Details & Notes
Peroxide Formation Like most ethers, it slowly forms explosive peroxides in storage [1].
Flash Point 23.9°C (75°F), making it a flammable liquid [1].
Toxicity Data Very little specific toxicity data is available. Assume high toxicity and use standard ether handling precautions [1].
Primary Chemical Hazard Highly susceptible to acid-catalyzed hydrolysis [1].

References

polymerization of impurities in dimethyldioxane purification

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Dimethyldioxane Purification

Issue Possible Cause Solution Key Rationale
Formation of reddish-colored polymers during purification Acid-catalyzed polymerization of impurities from propylene glycol (e.g., oligomers, oxidation products) [1]. Use high-purity propylene glycol; distill it before use. Purify with a base (NaOH/KOH) instead of acid [1]. Acid hydrolysis breaks down this compound; base causes impurities to polymerize for easy separation [1].
Low yield of this compound Incomplete dehydration reaction; poisoned catalyst by impurities [1]. Ensure thorough removal of water from distillate; pre-distill propylene glycol to high purity [1]. Reaction efficiency depends on precursor purity and complete water separation [1].
Product decomposition during or after purification Accidental exposure to acidic conditions or oxidizing agents [1]. Strictly avoid acids post-synthesis. Use base for stabilization during storage [1]. This compound is highly susceptible to acid-catalyzed hydrolysis [1].

Critical Safety Note on Peroxide Formation

Like most ethers, this compound will slowly form explosive peroxides in storage [1].

  • Prevention: Add a small amount of the antioxidant Butylated Hydroxytoluene (BHT) or store over sodium hydroxide flakes [1].
  • Testing: Always test for peroxides before any distillation or concentration steps.
  • Emergency Handling: DO NOT OPEN bottles that are very old or have visible peroxide crystals. Such cases require professional, remote disposal [1].

Detailed Experimental Protocol for Purification

The following workflow is adapted from a published laboratory method [1]. This procedure is designed to polymerize and remove impurities using a base, avoiding the acid-catalyzed degradation of the desired product.

Start Start: Crude this compound Step1 Add Base Flakes (Sodium or Potassium Hydroxide) Start->Step1 Step2 Stir Mixture for Several Hours Step1->Step2 Step3 Observe Color Change (Mixture turns reddish) Step2->Step3 Step4 Separate Purified Ether from Polymerized Impurities Step3->Step4 Step5 Fractional Distillation (Collect 117-120°C fraction) Step4->Step5 Store Store with Stabilizer (BHT or NaOH) Step5->Store

Protocol Steps:

  • Initial Mixture: Transfer the crude, water-free this compound into a round-bottom flask [1].
  • Base Addition: Add a small amount of sodium or potassium hydroxide flakes to the liquid [1].
  • Stirring: Stir the mixture vigorously for several hours to ensure all acidic impurities polymerize and become neutralized [1].
  • Separation: After stirring, the polymerized impurities will be distinct from the liquid ether. Separate the clear this compound.
  • Final Distillation: Perform a fractional distillation on the separated liquid. Collect the fraction that boils between 117°C and 120°C to obtain pure this compound [1].
  • Stabilization: Immediately add a stabilizer (e.g., BHT) to the purified product to prevent peroxide formation during storage [1].

Alternative Synthesis & Research Context

While not directly addressing impurity polymerization, one patent mentions a different synthesis route that avoids some traditional reagents: passing propylene oxide through acidic bentonite clay in butanol at 50°C under reduced pressure (0.01-0.02 atm) [1]. This method might inherently generate fewer impurities.

References

Synthesis Methods for 4,4-Dimethyl-1,3-dioxane (DMD)

Author: Smolecule Technical Support Team. Date: February 2026

Starting Materials Catalyst System Process Conditions Key Outcomes / Optimization Notes Source
Isobutylene, Formaldehyde Phosphoric Acid + NaA or CaA Zeolites (3.5-5.0 wt%) Elevated temperature and pressure Increased selectivity; Zeolites reduce high-boiling byproducts (e.g., hydrogenated pyrans). [1]
tert-Butanol, Formaldehyde Phosphoric Acid + Carbon Nanotubes (3.5-5 wt%) Elevated temperature and pressure Increased selectivity; CNTs with 7-11 Å pore diameter improve DMD formation. [2]
Isobutylene, Formaldehyde Oxalic Acid 90-110 °C, 17-25 atm Returning 3-6% TMK and 5-20% DMD to the reactor improves selectivity. [1]

Key Parameters for Process Optimization

Parameter Impact on Yield & Selectivity Recommendations & Notes
Catalyst Selection Critical for selectivity and reducing byproducts. Zeolites and CNTs create selective porous structures. Acid catalysts (H2SO4) are corrosive and less selective [1].
Catalyst Concentration Directly influences reaction pathway. Maintain within 3.5-5.0 wt% of the reaction mass for zeolite and CNT systems [1] [2].
Recycling Streams Recycles can suppress side reactions. Returning TMC (trimethylcarbinol) and DMD to the reactor can reduce byproduct formation [1].
Pressure Control Affects azeotropic behavior in downstream separation. The DMD/Isoprenol azeotrope is sensitive to pressure and disappears at pressures below 150 mmHg or above 1100 mmHg [3].

Frequently Asked Questions (FAQs)

Q1: How can I reduce the formation of high-boiling byproducts during DMD synthesis? A1: The formation of high-boiling byproducts, such as hydrogenated pyrans, is a common challenge. You can significantly improve selectivity by using advanced catalyst supports:

  • Use Synthetic Zeolites: Implementing NaA (4 Å pore) or CaA (5 Å pore) zeolites as co-catalysts helps selectively form DMD while minimizing side reactions [1].
  • Use Carbon Nanotubes (CNTs): For syntheses starting from tert-butanol, using CNTs with a pore diameter of 7-11 Å as a catalyst component has been shown to increase the selectivity of DMD formation [2].

Q2: My reaction mixture has poor solubility between hydrocarbons and the aqueous catalyst phase. What can I do? A2: Poor mutual solubility is a known issue that leads to low selectivity. Older methods suggest:

  • Recycle Products: Returning a portion (5-20%) of the produced DMD and related alcohols like trimethylcarbinol (TMC) to the reaction zone can improve the solubility of the reaction media, thereby reducing byproduct formation [1].

Q3: I need to separate DMD from a complex mixture with isoprenol. They form an azeotrope. What are my options? A3: Separating azeotropic mixtures like DMD-isoprenol requires specialized distillation techniques.

  • Adjust Pressure: The azeotrope point for this mixture is sensitive to pressure. Modeling shows the azeotrope disappears at pressures below 150 mmHg and above 1100 mmHg, making vacuum or pressure-swing distillation viable options [3].
  • Use Extractive Distillation: Experimental studies show that using diethylene glycol as an extractive agent decreases the volatility of isoprenol across the entire concentration range.
  • Combine Methods: For the greatest effect, combine vacuum and extractive distillation. This approach can reduce the relative volatility of isoprenol to a value of α12 = 0.415, making separation feasible [3].

Experimental Workflow for Synthesis Optimization

The diagram below outlines a logical workflow for troubleshooting and optimizing your DMD synthesis process based on the information gathered.

G Start Start: DMD Synthesis Optimization Node1 Assess Primary Issue Start->Node1 Node2 High Byproduct Formation? Node1->Node2 Node3 Azeotrope in Separation? Node1->Node3 Node4 Evaluate Catalyst System Node2->Node4 Node6 Select Separation Strategy Node3->Node6 Node5 Consider Recycle Streams Node4->Node5 If issues persist End Target: High-Yield, Commercial-Grade DMD Node5->End Node7 Pressure-Swing (Vacuum/Pressure) Node6->Node7 Node8 Extractive Distillation (e.g., Diethylene Glycol) Node6->Node8 Node9 Combine Strategies for Maximum Effect Node7->Node9 Node8->Node9 Node9->End

References

Troubleshooting Guide: Reducing Byproducts in Formaldehyde-Isobutylene Condensation

Author: Smolecule Technical Support Team. Date: February 2026

Problem Primary Root Cause Recommended Solution Key Technical Rationale & Evidence
Low Isoprene Selectivity; High Byproduct Formation Strong acid sites, especially strong Brønsted acids, promote side reactions like oligomerization and cracking [1] [2]. Use catalysts with medium/weak acid sites. Consider Fe-silicates with MFI structure (e.g., Fe-ZSM-5) or silicotungstic acid supported on silica [1] [3]. Over Fe-silicates, selectivity to isoprene can reach ~100% due to their medium-weak acidity. Strong acids like H(Al)ZSM-5 are less selective [1].

| Rapid Catalyst Deactivation (Coking) | Strong acid sites facilitate the polymerization of isobutylene and intermediates, forming carbonaceous deposits (coke) that block active sites [3] [2]. | 1. Limit strong acid sites on the catalyst. 2. Use catalysts with weak Lewis acid sites. 3. For silicotungstic acid/SiO₂, an optimal loading (e.g., 5 wt%) is crucial to avoid excessive medium-strong acid sites [3]. | An appropriate amount of weak Lewis acid sites are active for the desired condensation, while medium-strong acid sites cause side reactions and coke deposits [3]. | | Formaldehyde Handling & Purity Issues | The use of aqueous formaldehyde or paraformaldehyde can lead to catalyst deactivation and pipeline blockages due to its tendency to polymerize [2]. | Implement a tandem "Oxidative Prins" process. Use a composite catalyst (e.g., Mo-Fe oxide + Cu/MgO) to generate formaldehyde in-situ from methanol, which then reacts with isobutylene [2]. | This approach avoids the storage, transportation, and handling of formaldehyde. The Mo-Fe oxide component provides redox sites for methanol oxidation to formaldehyde [2]. | | Low Conversion & Selectivity in a Single Step | The one-step synthesis of isoprene is challenging to optimize due to competing reactions [1] [2]. | Consider a two-step process. First, condense reactants to 4,4-dimethyl-1,3-dioxane (DMD) over an acid catalyst. Then, decompose DMD to isoprene in a separate step [1] [4]. | This method simplifies the control of reaction conditions for each step. DMD can be produced from isobutylene and aqueous formaldehyde over catalysts like phosphoric acid on porous carriers [1] [4]. |

Experimental Protocol: Evaluating Solid Acid Catalysts

This protocol outlines a standard method for testing and comparing solid acid catalysts in the Prins condensation reaction, based on procedures found in the literature [3].

Catalyst Preparation (Impregnation Method for Silicotungstic Acid/SiO₂)
  • Step 1: Slowly add a calculated amount of silicotungstic acid (e.g., to achieve 5-30 wt% loading) to deionized water with stirring to form a clear solution.
  • Step 2: Add the SiO₂ support to the solution. Stir the mixture for 4-6 hours at room temperature to ensure even impregnation.
  • Step 3: Remove water by evaporating the mixture in a water bath at 80-100°C with continuous stirring.
  • Step 4: Dry the resulting solid overnight in an oven at 100-120°C.
  • Step 5: Calcine the catalyst in a muffle furnace at a specific temperature (e.g., 500°C) for 4-6 hours in static air to activate it.
Catalytic Testing in a Fixed-Bed Reactor
  • Reaction Setup: Use a continuous-flow, fixed-bed reactor, typically made of stainless steel or quartz.
  • Reactor Loading: Load the catalyst (e.g., 0.5-1.0 g, 20-40 mesh) into the center of the reactor tube. Fill the remaining space with an inert material like quartz sand.
  • Pre-Treatment: Prior to reaction, purge the system with an inert gas (e.g., N₂) and heat to the desired reaction temperature (typically 250-350°C).
  • Feeding: Feed a mixture of isobutylene and formaldehyde (or a formaldehyde precursor like paraformaldehyde) into the reactor. The formaldehyde-to-isobutylene molar ratio is often kept at 1:1 to 3:1. A carrier gas like N₂ can be used.
  • Product Analysis: Analyze the effluent stream using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.
Catalyst Characterization (for Correlation with Performance)
  • Acid Site Strength and Type (NH₃-TPD & Py-IR): Use temperature-programmed desorption of ammonia (NH₃-TPD) to quantify acid site concentration and strength. Perform pyridine-adsorption infrared spectroscopy (Py-IR) to distinguish between Lewis and Brønsted acid sites.
  • Textural Properties (BET): Determine the surface area, pore volume, and pore size distribution using N₂ physisorption (BET method).
  • Thermal Stability (TG-DSC): Use thermogravimetric analysis (TGA) to measure coke deposition on spent catalysts by tracking weight loss up to 700°C.

The relationship between catalyst properties and the desired reaction pathway can be visualized as follows:

G cluster_catalyst Catalyst Properties Start Reaction System Formaldehyde + Isobutylene AcidStrength Acid Site Strength Start->AcidStrength AcidType Acid Site Type Start->AcidType StrongAcid Strong Acid Sites AcidStrength->StrongAcid  High WeakMediumAcid Medium/Weak & Lewis Acid Sites AcidStrength->WeakMediumAcid  Medium/Weak LewisAcid LewisAcid AcidType->LewisAcid  Lewis BronstedAcid BronstedAcid AcidType->BronstedAcid  Brønsted SideReactions Side Reactions (Oligomerization, Cracking, Heavy Coke Formation) StrongAcid->SideReactions Promotes DesiredPath Selective Prins Condensation (High Isoprene Yield) WeakMediumAcid->DesiredPath Promotes LewisAcid->DesiredPath Promotes BronstedAcid->SideReactions Promotes Outcomes1 ∙ Low Selectivity ∙ Fast Catalyst Deactivation SideReactions->Outcomes1 Leads to Outcomes2 ∙ High Selectivity ∙ Stable Performance DesiredPath->Outcomes2 Leads to

Innovative Approaches & Alternative Pathways

Beyond conventional solid acids, recent research explores innovative systems to enhance selectivity and sustainability.

  • Solid Base Catalysts in Supercritical CO₂: Using a solid base catalyst like CsH₂PO₄-modified HZSM-5 in supercritical CO₂ is a novel approach. The basic sites are proposed to extract the α-hydrogen from isobutene, generating a carbon-negative ion. Meanwhile, the supercritical CO₂, with its weak Lewis acidity, activates formaldehyde. This synergistic effect can lead to high formaldehyde conversion (100%) and excellent selectivity (93.63%) to 3-methyl-3-buten-1-ol (MBO), another valuable product from the Prins reaction [5].

  • Product Diversification via Intermediate Control: The primary product of the condensation can be steered towards different valuable chemicals. By controlling reaction conditions (e.g., temperature, water content), the reaction can be directed to yield isoprene, 4,4-dimethyl-1,3-dioxane (DMD), or 3-methyl-3-buten-1-ol (MBO) [1] [4] [5]. Troubleshooting should therefore always clarify the desired target product.

References

improving selectivity in 4,4-dimethyldioxane-1,3 production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What are the key methods for producing 4,4-dimethyl-1,3-dioxane (DMD)? DMD is primarily produced through the acid-catalyzed condensation of formaldehyde with a C4 source, either isobutylene or tert-butanol [1] [2] [3]. This reaction is a critical step in the two-step "dioxane method" for synthesizing isoprene, a monomer for synthetic rubber [4] [5]. The general reaction is as follows:

DMD_Synthesis C4 C4 Source (Isobutylene or tert-Butanol) Reactor Reaction (Elevated Temperature & Pressure) C4->Reactor FA Formaldehyde (Aqueous Solution) FA->Reactor Cat Acid Catalyst Cat->Reactor DMD 4,4-Dimethyl-1,3-dioxane (DMD) Reactor->DMD

2. What catalyst systems are currently used, and how do they compare? The choice of catalyst significantly impacts selectivity and process efficiency. Traditional liquid acids are being replaced by more modern solid acid catalysts.

Table 1: Comparison of Catalyst Systems for DMD Production

Catalyst Type Examples Key Features/Improvements Challenges
Liquid Acids (Traditional) Sulfuric Acid (H₂SO₄) [6] Well-established process. Corrosiveness, environmental concerns, lower selectivity, and by-product formation [4] [6].
Solid Phosphates (Modern) Aluminum Phosphate (AlP), Zirconium Phosphate (ZrP) [1] [4] Heterogeneous catalysts ease separation; ZrP and Niobium Phosphate (NbP) show high resistance to deactivation [4]. Can deactivate due to coke formation; activity depends on Brønsted acid sites [4].
Carbon Nanotubes (Modern) CNTs with AlPO₄ & H₃PO₄ [2] High selectivity; CNT pore diameter of 7-11 Å and loading of 3.5-5 wt.% is optimal for boosting selectivity [2].

3. What are the critical operational parameters to control for high selectivity? Precise control over reaction conditions is crucial. Key parameters from patents include:

Table 2: Critical Operational Parameters for DMD Selectivity

Parameter Optimal Range / Guidance Impact on Selectivity
Formaldehyde Conversion Should not exceed 85% [6]. Higher conversion leads to a significant drop in selectivity due to side reactions.
Agitation Power At least 0.4 hp/m³ (preferably 0.6-2 hp/m³) for liquid-liquid systems [6]. Ensures efficient mixing in multi-phase system, improving mass transfer and reaction efficiency.
Molar Ratio (C4:FA) Isobutylene/Formaldehyde > 0.5/1 (preferably > 0.65/1) [6]. Using a sufficient amount of the C4 reagent helps drive the reaction towards the desired product.

Troubleshooting Guides

Problem: Low Selectivity to DMD

Possible Cause Recommended Action
Formaldehyde conversion is too high. Monitor and control reaction conditions to keep formaldehyde conversion below 85%. This can be managed by adjusting residence time or temperature [6].
Inefficient mixing in the reactor. Verify that the agitation power meets or exceeds 0.4 horsepower per cubic meter of the reaction mixture. Use an agitator with standard flat-blade turbines for efficient gas-liquid mixing [6].
Suboptimal catalyst type or condition. Consider switching to a more selective catalyst system like phosphates on carbon nanotubes [2]. For solid phosphate catalysts, ensure proper regeneration protocols are in place to manage coke deposition [4].
Insufficient amount of C4 reagent. Increase the molar ratio of isobutylene (or tert-butanol) to formaldehyde to at least 0.5:1, with a preferable target of over 0.65:1 [6].

Problem: Catalyst Rapid Deactivation

Possible Cause Recommended Action
Coke formation on catalyst active sites. This is a common issue for phosphate catalysts [4]. Implement periodic catalyst regeneration cycles. Consider using catalysts known for higher stability, such as zirconium or niobium phosphates [4].
Catalyst pore blockage. If using carbon nanotubes, ensure the specified pore diameter (7-11 Å) is maintained and that the catalyst loading is within the recommended range (3.5-5 wt.%) to prevent physical blockage and loss of activity [2].

Problem: Phase Separation Issues or Low Yield

Possible Cause Recommended Action
Inadequate mixing power. As with low selectivity, confirm that the agitation power is sufficient (>0.4 hp/m³) to create a well-dispersed reaction mixture and prevent the formation of separate phases [6].
Use of low-purity starting materials. Ensure high-purity reagents are used. For example, if using a C4 fraction, its isobutylene content should be specified (e.g., 15-50%). Impurities can poison the reaction and lead to by-products [6] [7].

Detailed Experimental Protocol: Condensation with CNT Catalyst

For researchers aiming to replicate the high-selectivity method using carbon nanotubes, here is a detailed protocol based on patent RU2764517C1 [2].

Objective: To synthesize 4,4-dimethyl-1,3-dioxane (DMD) from tert-butanol and formaldehyde using a carbon nanotube-based catalyst system to achieve high selectivity.

Materials:

  • Reactants: tert-Butanol, aqueous formaldehyde solution (concentration ~30-60%).
  • Catalyst: Phosphoric acid (H₃PO₄), Aluminum phosphate (AlPO₄), Carbon Nanotubes (CNTs with a pore diameter of 7-11 Å).
  • Equipment: High-pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and a sampling port.

Procedure:

  • Catalyst Preparation: Combine the catalyst components. The reaction mass should contain 3.5 to 5 weight percent of carbon nanotubes relative to the total reaction mass [2].
  • Reactor Charging: Load the aqueous formaldehyde solution, tert-butanol, and the prepared catalyst mixture into the reactor.
  • Reaction Conditions:
    • Seal the reactor and begin agitation to ensure proper mixing.
    • Heat the mixture to an elevated temperature and pressure. The specific values are typically optimized but are based on standard conditions for this condensation [1] [2].
    • Maintain the reaction for a set residence time to achieve high conversion without exceeding the critical 85% formaldehyde conversion threshold.
  • Product Isolation:
    • After the reaction is complete, cool the reaction mixture.
    • Separate the reaction mass into organic and aqueous layers via decantation or using a separation funnel.
    • Recover the DMD from the organic layer using standard techniques like distillation [6]. The catalyst-containing aqueous phase may be recycled.

References

handling dimethyldioxane flammability hazards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Hazard Data at a Glance

The table below consolidates essential safety information for dimethyldioxane to assist with laboratory risk assessments.

Property Specification / Value Source / Notes
CAS Number 25136-55-4 [1] [2]
Molecular Formula C₆H₁₂O₂ [1] [2]
Flash Point 23.8°C (75°F) [1] or 34.8°C (94.6°F) [2] NFPA 704 Flammability Rating: 3 (Can be ignited under almost all ambient temperature conditions) [1].
General Description Water-white liquid. Less dense than water. Vapors are heavier than air. [1]
Vapor Density Heavier than air [1] Vapors will spread along the ground and collect in low areas.
Fire Hazard Highly flammable. Will be easily ignited by heat, sparks, or flames. Vapors may form explosive mixtures with air and flash back. [1]

Frequently Asked Questions (FAQs) & Handling Protocols

Flammability and Fire Hazards

Q1: What are the primary flammability concerns when handling this compound? this compound is classified as a highly flammable liquid with an NFPA flammability rating of 3 [1]. Its vapors are heavier than air and can travel a significant distance to an ignition source, causing a flash-back fire [1]. Vapors can also accumulate in low or confined areas like basements or sewer drains, creating an explosion hazard [1].

Q2: How should a fire involving this compound be extinguished? For small fires, use dry chemical, CO₂, or alcohol-resistant foam [1]. For large fires, water spray, fog, or alcohol-resistant foam are recommended. Avoid using solid water streams directly on the liquid, as this may be inefficient or spread the fire. For massive fires where containers are exposed, it may be safest to use unmanned monitor nozzles and withdraw from the area [1].

Q3: What should I do in case of a large spill?

  • Isolate the area: Immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions [1].
  • Evacuate: Consider an initial downwind evacuation for at least 300 meters (1000 feet) [1].
  • Eliminate ignition sources: Ensure no smoking, sparks, open flames, or hot surfaces are present. All equipment used must be grounded [1].
  • Contain the spill: Dike the far ahead of the liquid spill to prevent spread for later disposal [1].
  • Prevent environmental contamination: Take measures to stop the chemical from entering waterways, sewers, or basements [1].
Safe Handling and Storage

Q4: What are the key personal protective equipment (PPE) requirements? Wear a positive pressure self-contained breathing apparatus (SCBA) for respiratory protection during emergency response. Note that standard structural firefighters' protective gear offers only limited chemical protection, though it does provide thermal resistance [1]. For skin and eye protection, chemical-resistant gloves, goggles, and a lab coat are essential.

Q5: What materials is this compound incompatible with? As an ether, this compound can act as a base and form salts with strong acids and addition complexes with Lewis acids (e.g., boron trifluoride). It may react violently with strong oxidizing agents [1]. Store it away from these classes of chemicals.

Q6: What are the health hazards of exposure?

  • Inhalation: Vapors may cause dizziness, nausea, or asphyxiation, particularly in confined spaces [1] [2]. An older study reported a lethal concentration (LCLo) in rats of 8000 ppm over 4 hours [2].
  • Skin and Eye Contact: The liquid may cause severe irritation to the skin and eyes [1] [2].
  • Ingestion: It is moderately toxic by ingestion, with a reported rat LD₅₀ of 3000 mg/kg [2].
Emergency and First Aid Procedures

Q7: What is the first aid protocol for exposure?

  • Inhalation: Immediately move the person to fresh air [1].
  • Skin Contact: Wash the affected skin thoroughly with soap and water. If burns occur, cool the skin with cold water for as long as possible. Do not remove clothing that is adhering to the skin [1].
  • Eye Contact: Immediately flush the eyes with water for 20-30 minutes while seeking medical attention [3].
  • Ingestion: Do not induce vomiting. Immediately call a poison control center or hospital. If the victim is conscious and not convulsing, give one or two glasses of water to dilute the chemical [3].

Emergency Response Workflow

The diagram below outlines the critical first steps and decision-making process following a this compound release in the lab.

Start Spill or Leak of this compound Step1 Immediately alert personnel and isolate the area (50 meters / 150 feet) Start->Step1 Step2 Eliminate all ignition sources: no smoking, sparks, or flames Step1->Step2 Step3 Assess the situation: Is there a fire or immediate danger? Step2->Step3 Step4 Activate fire alarm and begin evacuation (300 meters / 1000 feet downwind) Step3->Step4 Yes, fire present Step5 Is the spill contained and small enough to manage safely? Step3->Step5 No fire Step7 Contact emergency services and report the incident Step4->Step7 Step5->Step4 No, large spill Step6 Don appropriate PPE (SCBA, gloves, goggles) and contain the spill with non-combustible material Step5->Step6 Yes Step6->Step7

References

extractive distillation for dimethyldioxane separation

Author: Smolecule Technical Support Team. Date: February 2026

How Extractive Distillation Works

Extractive distillation is a technique used to separate close-boiling or azeotropic mixtures by adding a high-boiling, miscible solvent (entrainer). This solvent alters the original mixture's relative volatility, making separation possible [1] [2].

The diagram below illustrates the typical two-column process for separating a mixture like Isopropanol (IPA) and 1,4-dioxane from water.

Feed Azeotropic Feed (IPA/1,4-Dioxane/Water) Col1 Extractive Distillation Column Feed->Col1 Solvent Solvent Feed (e.g., DMSO) Solvent->Col1 Enters near top Overhead1 Overhead Product (Pure IPA/1,4-Dioxane) Col1->Overhead1 Bottom1 Bottom Product (Solvent + Water) Col1->Bottom1 Col2 Solvent Recovery Column Overhead2 Overhead Product (Pure Water) Col2->Overhead2 Recycle Recovered Solvent (Recycled to Col1) Col2->Recycle Bottom1->Col2

Selecting the Right Solvent

Choosing an effective solvent is the most critical step in designing an extractive distillation process. An ideal solvent should meet several criteria [2]:

Criterion Description & Rationale
High Selectivity Must significantly increase the relative volatility of the key components to be separated [1] [2].
High Boiling Point Should boil at least 30-40°C above the components to be separated. This prevents the solvent from vaporizing and allows for easy recovery in a subsequent column [2].
Miscibility Must be fully miscible with the feed mixture across the operating concentration range to avoid formation of a second liquid phase [2].
Stability & Inertness Should be chemically stable, non-reactive with the mixture components, and non-corrosive to equipment [1] [2].
Easy Recovery Must be easily separated from the bottom product in a recovery column for recycling [1].
Availability & Cost Should be readily available and inexpensive [2].

For separating 1,4-dioxane/water mixtures, research indicates that Dimethyl sulfoxide (DMSO) is an effective solvent [3].

Troubleshooting Common Operational Issues

Distillation columns can encounter issues that reduce efficiency and product quality. Here are common problems and their solutions [4]:

Problem Indicators Probable Causes Corrective Actions
Flooding Sharp increase in pressure drop; reduced separation efficiency [4]. Excessive vapor or liquid flow rates; fouled column internals [4]. Reduce feed rate; adjust reflux ratio; clean column internals [4].
Weeping Liquid drains through tray perforations instead of flowing across; reduced stage efficiency [4]. Vapor flow rate is too low; tray perforations are too large [4]. Increase vapor flow (e.g., via reboiler duty); inspect and modify tray design if necessary [4].
Entrainment Liquid droplets are carried upward by vapor; contaminates overhead product [4]. Excessively high vapor velocity; damaged or inadequate demister [4]. Reduce vapor velocity; inspect and repair demister pads; increase tray spacing if possible [4].
Foaming/Agitation Unstable evaporation; material splashing onto condenser [5]. Feed rate too high; presence of highly volatile impurities [5]. Reduce and stabilize feed rate; implement pre-treatment to remove impurities [5].

A Research Workflow for Process Development

Since a specific protocol for dimethyldioxane was not found, you can adapt the following general workflow used for similar separations like the IPA/1,4-Dioxane/Water mixture [3]:

  • Solvent Screening: Use thermodynamic models (like COSMO-SAC) and literature review to screen potential solvents. Key properties to calculate are the relative volatility of the mixture with and without the solvent.
  • Process Simulation: Model the two-column extractive distillation process (similar to the diagram above) using process simulation software (e.g., Aspen Plus, Pro/II).
  • Parameter Optimization: Key design variables to optimize include:
    • Solvent-to-feed ratio
    • Number of theoretical stages in both columns
    • Feed stage locations for both the mixture and the solvent
    • Reflux ratio in both columns
  • Multi-Objective Optimization: Use optimization algorithms (e.g., NSGA-II) to find the best trade-off between conflicting objectives like minimizing Total Annual Cost (TAC) and minimizing entropy generation (which correlates to energy efficiency) [3].
  • Process Intensification: Explore advanced configurations like the Dividing Wall Column (DWC) or Heat Integration (HI) to significantly reduce energy consumption and costs [3].

Frequently Asked Questions

Why is extractive distillation preferred over other methods for separating azeotropes like 1,4-dioxane/water? Compared to pressure-swing distillation or azeotropic distillation, extractive distillation often has lower total annual cost and energy consumption for separating pressure-insensitive azeotropes [3]. It avoids the complexity of handling two liquid phases that can occur in azeotropic distillation.

What are the primary energy consumption and environmental concerns? Extractive distillation is energy-intensive, primarily due to the reboiler duties in both the main and solvent recovery columns. This leads to high operating costs and significant CO₂ emissions. Process intensification strategies like heat integration are crucial for mitigating these impacts [4] [3].

Our separation efficiency has dropped. Where should we start investigating? First, check the solvent integrity. Over time, solvent degradation or contamination can reduce its effectiveness. Second, inspect the column internals for fouling or damage that could cause poor vapor-liquid contact. Finally, verify that all operating parameters (reflux ratio, solvent circulation rate, temperatures) are at their designed set points [4] [2].

References

comparison of 2,5-dimethyl vs 4,4-dimethyldioxane isomers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Dioxane Isomers

The table below summarizes the core differences between these two isomers based on available information:

Feature 2,5-Dimethyl-1,4-dioxane 4,4-Dimethyl-1,3-dioxane
IUPAC Name 2,5-Dimethyl-1,4-dioxane [1] 4,4-Dimethyl-1,3-dioxane [2] [3]
Chemical Structure Six-membered 1,4-dioxane ring with methyl groups on two carbon atoms [1] Six-membered 1,3-dioxane ring with a geminal dimethyl group on one carbon [2]
Molecular Formula C6H12O2 [1] C6H12O2 [2]
Appearance Colorless liquid [1] Information Missing
Odor Ether-like [1] Information Missing
Boiling Point 116.5–121 °C [1] Information Missing
Synthesis Route Acid-catalyzed dehydration of propylene glycol [1] Acid-catalyzed condensation of formaldehyde and isobutylene [2] [3]
Primary Application Liquid-liquid extractions (in a research context) [1] Synthetic intermediate; precursor for pharmaceuticals and polymers [2] [3]
Stability Susceptible to acid-catalyzed hydrolysis; stable in base [1] Information Missing

Detailed Experimental Protocols

Synthesis of 2,5-Dimethyl-1,4-dioxane

The synthesis from propylene glycol is a classic laboratory preparation [1].

  • Reaction Mechanism: Acid-catalyzed dehydration and cyclization.
  • Procedure:
    • Add a small amount of concentrated sulfuric acid to pure, distilled propylene glycol.
    • Distill the mixture to collect the product.
    • Separate the product from water in the distillate using a separatory funnel.
    • Purify the crude product by adding base (e.g., sodium or potassium hydroxide flakes) to polymerize and remove impurities. The mixture may turn reddish.
    • For higher purity, perform fractional distillation and collect the fraction boiling between 117-120 °C [1].
  • Critical Notes:
    • Requires pure propylene glycol, as impurities can inhibit the reaction [1].
    • The product is acid-sensitive; base, not acid, must be used for purification [1].
Synthesis of 4,4-Dimethyl-1,3-dioxane

Industrial patents describe its synthesis via the Prins-type reaction.

  • Reaction Mechanism: Acid-catalyzed condensation of formaldehyde and isobutylene [2] [3].
  • Procedure (from patent RU2663292C1):
    • React isobutylene with an aqueous formaldehyde solution.
    • Use a catalyst such as phosphoric acid (H₃PO₄) on a porous carrier like aluminium phosphate [2].
    • Conduct the reaction at elevated pressure and temperature [2].
    • Separate the organic phase containing the product from the aqueous phase [3].
    • Isolate 4,4-dimethyldioxane-1,3 from the organic phase [2] [3].
  • Alternative Procedure (from patent US4017518A):
    • This patent uses mineral acid catalysts (e.g., sulfuric acid, chromic acid, or phosphoric acid) or their salts in an aqueous medium [3].

Handling and Safety Considerations

  • Peroxide Formation: Like most ethers, 2,5-dimethyl-1,4-dioxane will slowly form explosive peroxides during storage. This risk can be mitigated by adding stabilizers like butylated hydroxytoluene (BHT) or storing over sodium metal or sodium hydroxide [1].
  • Distillation Caution: Care must be taken not to distill to dryness due to the risk of concentrating trace peroxides [1].
  • Toxicity Data: There is very little data available on the toxicity of 2,5-dimethyl-1,4-dioxane [1]. No specific toxicity information was found for the 4,4-isomer in the search results.
  • Disposal:
    • Peroxide-free ether can be safely burned.
    • If peroxides are suspected but not precipitated, they can be neutralized with reducing agents like ferrous sulfate, sodium bisulfite, or metabisulfite.
    • For old containers with visible peroxide crystals, do not open. The container should be considered a shock-sensitive hazard and handled by explosives professionals [1].

Research Context and Application Pathways

The different ring structures (1,4-dioxane vs. 1,3-dioxane) dictate their typical uses. The 1,3-dioxane ring is often employed as a protecting group for aldehydes in multi-step synthesis, which explains its role as a synthetic intermediate. The experimental workflows for their synthesis and application can be visualized as follows:

cluster_25 2,5-Dimethyl-1,4-dioxane cluster_44 4,4-Dimethyl-1,3-dioxane A Propylene Glycol B Conc. H₂SO₄ & Heat A->B C Distillation & Separation B->C D Crude Product C->D E Base Purification (NaOH/KOH) D->E F Final Product E->F G Isobutylene + Formaldehyde H Acid Catalyst (e.g., H₃PO₄) G->H I Pressure & Heat H->I J Phase Separation I->J K Organic Phase Isolation J->K L Final Product K->L

Knowledge Gaps and Further Research

The available information is insufficient for a direct, data-driven performance comparison in specific applications like drug development.

  • Missing Experimental Data: Key quantitative properties for 4,4-dimethyl-1,3-dioxane (e.g., boiling point, density, solubility) are absent from the search results.
  • Limited Application Context: While 2,5-dimethyl-1,4-dioxane is noted for extractions [1], its performance versus other solvents is not quantified. The specific role of 4,4-dimethyl-1,3-dioxane in drug development is not detailed.

To fill these gaps, a targeted search of chemical databases like SciFinder or Reaxys is recommended. These resources can provide comprehensive physical property data, spectroscopic information, and references to studies where these compounds are used in synthetic pathways.

References

NMR characterization of dimethyldioxane isomers

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for NMR Characterization

The core methodology for determining the structure and conformation of dimethyldioxane isomers involves a combination of NMR spectroscopy and theoretical calculations.

  • NMR Analysis: The study of 2,3-dimethyl-1,4-dioxan utilized NMR to assign configurations and conformations [1]. This typically involves:
    • ¹H and ¹³C NMR: For initial assignment of chemical shifts and coupling constants.
    • Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to make detailed structural assignments and probe spatial relationships between protons [2].
  • Theoretical Calculations: To support experimental NMR findings, theoretical calculations are employed [1] [3]. A standard protocol includes:
    • Geometry Optimization: Using density functional theory (DFT) methods, such as B3LYP or BLYP, with a basis set like 6-311++G(3df,2pd) to find the most stable molecular conformations [3].
    • NMR Parameter Prediction: Using Gauge-Including Atomic Orbitals (GIAO) methods with the same or a specialized basis set (e.g., pcS-1) to calculate theoretical NMR parameters like chemical shifts and coupling constants [3]. Comparing these calculated values with experimental data allows for confident structural assignment.

The workflow below summarizes this integrated approach:

G Start Start: this compound Isomer A NMR Experiment Start->A B Theoretical Calculation Start->B E Data Correlation A->E C Geometry Optimization (DFT, e.g., B3LYP/BLYP) B->C D NMR Parameter Prediction (GIAO method) C->D D->E F Result: Structural Assignment E->F

Key NMR Data and Conformational Analysis

The table below summarizes key experimental and theoretical findings for this compound isomers from the available literature.

Compound / Isomer Key NMR Parameters & Observations Conformation & Barriers Source / Context
2,3-Dimethyl-1,4-dioxan NMR data used to determine configuration and conformation. Specific conformational preferences and energy barriers between conformers were established [1]. Primary research on this specific compound [1].
cis/trans perhydro-2-methylene-4,5-dimethyl-1,3-dioxolane Theoretical (^1)H, (^{13})C, and (^{19})F NMR parameters (chemical shifts, coupling constants) were predicted. Structures were optimized at the B3LYP/6-311++G(3df,2pd) level [3]. Study on plastic optical fiber material precursors; methodology is directly applicable [3].
2,5-Dimethyl-3,4-dihydro-2H-pyran-2-carboxyaldehyde (^1)H and (^{13})C NMR peaks were fully assigned using 2D NMR. Barrier height between pseudoaxial and pseudoequatorial conformers was 5.8 kcal mol⁻¹ (from MNDO/DFT calculations) [2]. Study on a related heterocyclic system; demonstrates conformational analysis via NMR/theory [2].

A Guide for Your Comparative Study

To build a comprehensive comparison guide for this compound isomers, I suggest focusing on the following aspects:

  • Systematic Data Extraction: Create a standardized table for all isomers, listing key NMR data such as:
    • Chemical Shifts ((^1)H and (^{13})C) for each distinct proton and carbon environment.
    • Coupling Constants ((J)), especially (^3J_{HH}), which are sensitive to dihedral angles and can distinguish between axial and equatorial substituents.
    • NOE Data: To confirm the spatial proximity of protons and thus the ring conformation.
  • Leverage Theoretical Predictions: Use the protocol outlined above to calculate NMR parameters for various proposed structures. A strong correlation between the theoretical and experimental spectra is powerful evidence for a correct structural assignment [3].
  • Focus on Distinguishing Features: In your guide, highlight the NMR signals that are most diagnostic for differentiating between isomers. For instance, the chemical shifts and coupling patterns of the methyl groups and the ring protons are likely to be most sensitive to conformational changes.

References

Reactivity Profile of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane

Author: Smolecule Technical Support Team. Date: February 2026

This compound does not react on its own but serves as a stable precursor for 2,3-dimethylene-1,4-dioxane, a diene used in Diels-Alder reactions [1] [2]. The key reactivity involves the in-situ generation of the diene and its subsequent cycloaddition.

Optimal Conditions for Diels-Alder Cycloaddition [1] [2]

The table below summarizes the optimized reaction parameters for generating the diene and its reaction with N-phenylmaleimide.

Parameter Optimal Condition Effect of Variation
Precursor Equivalents 3.0 equiv. Lower (2.0 equiv.): Lower yield (68%) [1].
Catalyst p-Toluenesulfonic acid·H₂O (Brønsted acid) ZrCl₄ (Lewis acid): Good yield (80%); ZnCl₂: Poor yield (32%); Acetic acid: No reaction [1].
Temperature 200 °C 180 °C: Lower yield (51%); 220 °C: Yield decreases (44%), likely due to diene polymerization [1].
Solvent Toluene 1,2-Dichloroethane (DCE): Acceptable yield (73%); Acetonitrile, THF, n-Hexane: Poor yields (0-34%) [1].

Scope of Dienophiles [1] [2]

The diene reacts with various dienophiles, with yield highly dependent on dienophile structure. Data is from reactions under optimized conditions.

Dienophile Cycloadduct Structure Isolated Yield
N-Phenylmaleimide [Structure of 5a] 89%
N-Benzylmaleimide [Structure of 5b] 76%
N-Butylmaleimide [Structure of 5c] 44%
Diethyl acetylenedicarboxylate [Structure of 5e] 56%
Ethyl acrylate [Structure of 5g] 25%
Maleic anhydride [Structure of 5d] 0%

Experimental Protocol

The following methodology is adapted from the research paper for the model reaction with N-phenylmaleimide [1] [2].

G Start Start: Butane-2,3-dione (Biacetyl) Step1 Acetal Formation Catalyst: Camphorsulfonic acid Yield: 95% Start->Step1 Step2 Diene Generation & Cycloaddition Catalyst: p-TsOH·H₂O Temp: 200 °C Solvent: Toluene Step1->Step2 Precursor 3 (3.0 equiv.) Step3 Work-up Isolation of product Step2->Step3 Product Product: Cycloadduct 5a Yield: 89% Step3->Product

Synthesis of Diene Precursor: 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (precursor 3) is synthesized from butane-2,3-dione (biacetyl) via camphorsulfonic acid-catalyzed acetalization in 95% yield [1] [2].

Cycloaddition Procedure:

  • Reaction Setup: A mixture of N-phenylmaleimide (1.0 equiv.), the dioxane precursor 3 (3.0 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H₂O) in toluene is prepared [1] [2].
  • Heating: The reaction mixture is heated to 200 °C with stirring. The high temperature is crucial for the elimination of methanol from the precursor to generate the active diene, 2,3-dimethylene-1,4-dioxane [1] [2].
  • Reaction Monitoring: The reaction is typically monitored by TLC until completion.
  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The cycloadduct (5a) is purified using standard techniques like chromatography [1] [2].

Key Reactivity Notes and Comparisons

  • Stability vs. Reactivity: The precursor's stability makes it a practical synthetic tool, unlike the highly unstable and difficult-to-handle pure diene [1] [2].
  • Side Reactions: The main competing side reaction is the polymerization of the intermediate diene at high temperatures, necessitating excess precursor [1] [2].
  • Contrast with 1,4-Dioxane: The reactivity outlined here is specific to a dimethylene-substituted derivative acting as a diene. In contrast, the parent 1,4-dioxane is primarily known as a stable solvent and does not readily participate in Diels-Alder reactions under normal conditions. Its main reactivity involves ring-opening under harsh acidic conditions or peroxide formation upon long-term storage in air.

References

Catalyst Performance Comparison for 1,4-Dioxane Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Feedstock Temperature Pressure Conversion Selectivity/Yield Key Findings
ZrO₂/TiO₂ [1] Oxirane (EO) 75 °C Atmospheric 100.0% 86.2% Selectivity Excellent stability over 720 h; synergy of Brønsted & Lewis acids [1].
Zeolite ZSM-5 [2] Diethylene Glycol 200-300 °C 0-400 psig Not Specified 86.9% Dioxane in effluent High selectivity due to shape-selective pores; minimizes polymerization [2].
H₂SO₄ [3] Diethylene Glycol 146-187 °C 400-547 mm Hg Not Specified 95% Purity (dry basis) Sub-atmospheric pressure reduces tar formation and foaming [3].
Zeolite Beta [2] Diethylene Glycol 200-300 °C 0-400 psig Not Specified High selectivity (similar to ZSM-5) Suitable for fixed-bed process; high yield and selectivity [2].

Detailed Experimental Protocols

The performance data in the table above was generated using specific experimental setups. Here is a detailed breakdown of the methodologies for the two most prominent heterogeneous catalysts.

Protocol for ZrO₂/TiO₂ Catalyst Testing [1]
  • Catalyst Preparation: The ZrO₂/TiO₂ composite oxide (with 25% mass percentage of ZrO₂) is prepared via a co-precipitation method, followed by calcination. Characterization shows it has a high specific surface area (269.5 m²·g⁻¹) and contains both Brønsted and Lewis acid sites [1].
  • Reaction Setup: The catalytic performance is tested in a pipe reactor under the following optimal conditions:
    • Reactant: Oxirane (Ethylene Oxide)
    • Reactor Pressure: Atmospheric pressure
    • Reaction Temperature: 75 °C
    • Space Velocity: Gaseous Hourly Space Velocity (GHSV) of 1200 h⁻¹ [1]
  • Product Analysis: The reaction products are analyzed to determine the conversion of oxirane and the selectivity to 1,4-dioxane. The high performance is attributed to the synergistic effect of the catalyst's dual acid sites (Brønsted and Lewis) [1].
Protocol for Zeolite ZSM-5 Catalyst Testing [2]
  • Catalyst: ZSM-5 zeolite is used, typically with an alpha value (a measure of acidity) ranging from 1 to 300 [2].
  • Reaction Setup:
    • Reactant: Diethylene Glycol
    • Reactor Type: Fixed-bed reactor
    • Reaction Temperature: 200 °C to 300 °C
    • Reactor Pressure: 0 to 400 psig
    • Space Velocity: Liquid Hourly Space Velocity (LHSV) of 0.1 to 200 [2]
  • Product Analysis: The effluent from the reactor is collected and analyzed, often using gas chromatography (GC). The high selectivity is due to the shape-selective nature of the zeolite pores, which favor the formation of the six-membered 1,4-dioxane ring over larger polymer by-products [2].

Experimental Workflow for Catalyst Evaluation

The process of evaluating a catalyst's performance for 1,4-dioxane synthesis generally follows a systematic workflow, from catalyst preparation to data analysis. The diagram below illustrates this key pathway.

Start Catalyst Synthesis & Preparation Char Catalyst Characterization (Surface Area, Acidity) Start->Char Test Performance Testing in Reactor Char->Test Anal Product Analysis & Data Collection Test->Anal Eval Performance Evaluation (Conversion, Selectivity) Anal->Eval

Key Insights for Researchers

Based on the compiled data, here are some critical considerations for selecting a dioxane synthesis catalyst:

  • Trend Towards Heterogeneous Catalysts: Recent research highlights a strong focus on solid acid catalysts like ZrO₂/TiO₂ and Zeolites (ZSM-5, Beta) [2] [1]. These materials offer significant advantages, including easier separation from reaction mixtures, reusability, and reduced equipment corrosion compared to traditional liquid acids like H₂SO₄ [1].
  • The Critical Role of Acidity: The performance of a catalyst is heavily influenced by its acid properties (type, strength, and amount). The synergy between Brønsted and Lewis acid sites, as identified in the ZrO₂/TiO₂ catalyst, is a key factor for achieving high conversion and selectivity [1]. Zeolites derive their functionality from well-defined acidic sites within their porous structure [2].
  • Process Efficiency and Safety: The use of sub-atmospheric pressure in the H₂SO₄-catalyzed process demonstrates how reaction engineering can mitigate issues like tar formation and foaming, leading to a safer and more efficient process despite using a corrosive catalyst [3].

References

comparative toxicity studies of dioxane derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of 1,4-Dioxane

The table below summarizes the key toxicological and regulatory aspects of 1,4-dioxane based on recent scientific literature.

Aspect Details

| Carcinogenicity Classification | IARC: Group 2B (Possibly carcinogenic to humans) [1]. U.S. EPA: Likely human carcinogen; classified as a probable human carcinogen and an unreasonable risk to human health [2] [3]. NTP: Reasonably anticipated to be a human carcinogen [4]. | | Primary Target Organ | Liver (in animal studies) [1]. | | Proposed Mechanism of Action | Induction of oxidative stress. Metabolic activation by CYP2E1 leads to redox dysregulation, glutathione (GSH) depletion, lipid peroxidation, and oxidative DNA damage [1]. | | Key Evidence (in vivo studies) | • Induces liver adenomas and carcinomas in rats and mice after chronic exposure [1]. • Causes hepatocyte DNA damage and elevations in oxidative DNA damage markers [1]. • A 50% liver tumor benchmark dose (BMDL-50) of 33 mg/kg/d was calculated from female mouse data [1]. | | Major Exposure Route in Humans | Ingestion of contaminated drinking water [1] [2]. | | Regulatory Standing | No federal Maximum Contaminant Level (MCL) in U.S. drinking water; various state standards range from 0.3 to 70 μg/L [1] [2]. New York has set an MCL of 1 part per billion (ppb) [3]. |

Detailed Experimental Data on 1,4-Dioxane

For researchers, the methodology and findings from a key recent study are outlined below.

  • Study Objective: To investigate the role of redox homeostasis in 1,4-dioxane-induced liver cytotoxicity and genotoxicity, using glutathione (GSH)-deficient mouse models [1].
  • Experimental Models: Wild-type (WT) and glutamate-cysteine ligase modifier subunit (Gclm)-null (KO) mice (which have ≈15% of normal liver GSH levels) [1].
  • Exposure Protocols:
    • Subacute: 1,000 mg/kg/day by oral gavage for one week.
    • Subchronic: 5,000 ppm in drinking water for three months [1].
  • Key Molecular and Biochemical Findings:
    • CYP2E1 Induction: Progressive increase in cytochrome P450 2E1, involved in the metabolism of 1,4-dioxane [1].
    • Oxidative Stress Development: Persistent activation of the NRF2 antioxidant response, oxidation of the GSH pool, and accumulation of 4-hydroxynonenal (a lipid peroxidation by-product) [1].
    • Genotoxicity: Elevated levels of oxidative DNA damage and subsequent DNA repair response [1].
    • Exacerbated Effects in GSH-deficient mice: The above changes were more pronounced in Gclm-null mice, confirming the protective role of GSH and implicating oxidative stress as a central mechanism in 1,4-dioxane toxicity [1].

The following diagram illustrates the proposed molecular pathway of 1,4-dioxane-induced liver toxicity as described in the study:

G Dioxane 1,4-Dioxane Exposure CYP2E1 CYP2E1 Induction Dioxane->CYP2E1 OxStress Oxidative Stress CYP2E1->OxStress NRF2 NRF2 Pathway Activation OxStress->NRF2 GSH GSH Pool Oxidation OxStress->GSH LPO Lipid Peroxidation (4-HNE formation) OxStress->LPO DNADamage Oxidative DNA Damage OxStress->DNADamage DNArepair DNA Repair Response NRF2->DNArepair Attempts mitigation DNADamage->DNArepair LiverEffects Liver Effects: Cytotoxicity, Genotoxicity DNADamage->LiverEffects GSHdeficit GSH Deficiency (Gclm-null model) GSHdeficit->OxStress exacerbates

Gaps in Comparative Data

It is important to note that the search results reveal a significant lack of direct, comparative toxicity studies for different dioxane derivatives.

  • Focus on a Single Compound: The available toxicological data is almost exclusively centered on 1,4-dioxane due to its environmental prevalence and status as a contaminant of emerging concern [1] [2].
  • Other Derivatives in Chemistry: 1,3-dioxane and its derivatives are discussed in the context of being useful chemical building blocks, such as biodegradable matrices for drug delivery systems or as intermediates in organic synthesis [5] [6]. Their toxicological profiles are not elaborated upon for comparison with 1,4-dioxane.

References

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Physical Description

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes.

XLogP3

0.6

Flash Point

75 °F (NFPA, 2010)

Other CAS

15176-21-3
25136-55-4

Use Classification

Fire Hazards -> Flammable - 3rd degree

Dates

Last modified: 04-14-2024

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